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Xanthoanthrafil

Cat. No.: B029224
CAS No.: 1020251-53-9
M. Wt: 389.4 g/mol
InChI Key: ZISFCTXLAXIEMV-UHFFFAOYSA-N
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Description

Xanthoanthrafil is a specialized organic compound of significant interest in photodynamic therapy (PDT) and materials science research. Its core value lies in its unique photophysical properties, functioning as a potent photosensitizer. Upon illumination with specific wavelengths of light, this compound efficiently generates singlet oxygen and other reactive oxygen species (ROS), making it an invaluable tool for studying light-induced oxidative processes in cellular models, antimicrobial surfaces, and polymer curing applications. Its mechanism involves intersystem crossing from a singlet to a triplet excited state, followed by energy transfer to molecular oxygen. Researchers utilize this compound to investigate novel cancer therapeutics, develop advanced photocatalytic systems, and engineer organic semiconductors due to its favorable electron-transfer capabilities and stability. This high-purity product is intended to facilitate rigorous, reproducible experimental outcomes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3O6 B029224 Xanthoanthrafil CAS No. 1020251-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFCTXLAXIEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031839
Record name Benzamidenafil
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Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020251-53-9
Record name Xanthoanthrafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020251-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamidenafil
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020251539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamidenafil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOANTHRAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6ZMZ878RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Xanthoanthrafil: A Potent PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent inhibitor of phosphodiesterase type 5 (PDE5). Its mechanism of action is analogous to that of approved pharmaceutical agents used in the treatment of erectile dysfunction. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, mechanism of action, and the broader context of PDE5 inhibition. Due to the limited availability of public data, this document also outlines general experimental protocols relevant to the study of PDE5 inhibitors and highlights the current gaps in the specific knowledge base for this compound.

Chemical Identity and Structure

This compound is chemically designated as N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide[1]. Its molecular structure is characterized by a nitrobenzamide core functionalized with a dimethoxybenzyl group and a hydroxypropylamino side chain.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide[1]
Synonyms Benzamidenafil, this compound[1]
Molecular Formula C₁₉H₂₃N₃O₆[1][2]
Molecular Weight 389.408 g/mol [1]
CAS Number 1020251-53-9[1]
Bioactivity PDE5 Inhibitor[1][3]
IC₅₀ 3.95 ng/mL[3]

Mechanism of Action: PDE5 Inhibition

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor[1][3]. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes. In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that causes smooth muscle relaxation in the corpus cavernosum and increased blood flow.

By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its signaling effects and promoting vasodilation.

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway cluster_pre Upstream Signaling cluster_main cGMP Signaling Cascade cluster_post Physiological Effect Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation This compound This compound This compound->PDE5 Inhibits

Figure 1: The signaling pathway of PDE5 inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly documented. However, a general methodology for assessing the in vitro efficacy of PDE5 inhibitors is presented below.

General Protocol for In Vitro PDE5 Inhibition Assay

This protocol is a generalized representation and would require optimization for specific laboratory conditions and reagents.

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme

    • cGMP substrate

    • This compound (or other test inhibitors)

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • Detection reagents (e.g., radioactive label, fluorescent probe, or antibody-based detection system for GMP)

    • Microplate reader compatible with the chosen detection method

  • Procedure:

    • Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

    • In a microplate, add the diluted this compound solutions. Include positive controls (known PDE5 inhibitor like sildenafil) and negative controls (vehicle only).

    • Add the PDE5 enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

    • Incubate the reaction for a specific period at a controlled temperature (e.g., 37°C).

    • Stop the reaction using a suitable stop solution.

    • Quantify the amount of GMP produced (or remaining cGMP) using the chosen detection method.

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

Publicly available quantitative data for this compound is sparse. The primary reported value is its half-maximal inhibitory concentration (IC₅₀) against PDE5.

Table 2: Bioactivity of this compound

TargetAssay TypeValue
PDE5In vitro inhibitionIC₅₀ = 3.95 ng/mL

Note: No comprehensive spectral data (NMR, IR, Mass Spectrometry) for this compound is currently available in the public domain.

Discussion and Future Directions

This compound has been identified as an adulterant in some "natural" health supplements, highlighting the need for robust analytical methods for its detection. While its potency as a PDE5 inhibitor is documented, a significant gap exists in the scientific literature regarding its synthesis, full pharmacological profile, pharmacokinetics, and safety.

For researchers and drug development professionals, this compound may serve as a lead compound for the development of new PDE5 inhibitors. Future research should focus on:

  • Developing and publishing a reliable synthetic route.

  • Conducting a comprehensive characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

  • Evaluating its selectivity against other phosphodiesterase isoforms.

  • Performing in vivo studies to determine its efficacy, pharmacokinetic properties, and toxicological profile.

Conclusion

This compound is a potent, synthetic PDE5 inhibitor with a well-defined chemical structure. However, the lack of detailed public data on its synthesis, physical properties, and comprehensive biological evaluation limits its current utility in a research and development setting. This guide summarizes the existing knowledge and provides a framework for future investigation into this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Benzamidenafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidenafil, also known as xanthoanthrafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor. Structurally related to other known PDE5 inhibitors, it has been identified as an undeclared adulterant in various herbal supplements marketed for erectile dysfunction. This technical guide provides a comprehensive overview of a plausible synthesis pathway for Benzamidenafil, its mechanism of action as a PDE5 inhibitor, and detailed experimental protocols. The information presented herein is intended for research and development purposes.

Proposed Synthesis Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of Benzamidenafil (I) reveals two key disconnections. The primary disconnection is at the amide bond, yielding carboxylic acid (II) and benzylamine (III). A second disconnection of the C-N bond in intermediate (II) leads to the commercially available starting materials: 2-chloro-5-nitrobenzoic acid (IV) and (S)-2-aminopropan-1-ol (V).

Retrosynthesis Benzamidenafil Benzamidenafil (I) Intermediate_II 2-((S)-1-hydroxypropan-2-ylamino) -5-nitrobenzoic acid (II) Benzamidenafil->Intermediate_II Amide disconnection Intermediate_III 3,4-Dimethoxybenzylamine (III) Benzamidenafil->Intermediate_III Starting_Material_IV 2-Chloro-5-nitrobenzoic acid (IV) Intermediate_II->Starting_Material_IV SNAr disconnection Starting_Material_V (S)-2-Aminopropan-1-ol (V) Intermediate_II->Starting_Material_V

Caption: Retrosynthetic analysis of Benzamidenafil.

Forward Synthesis

The proposed forward synthesis mirrors the retrosynthetic analysis.

Step 1: Synthesis of 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom on 2-chloro-5-nitrobenzoic acid (IV) is activated towards nucleophilic attack by the electron-withdrawing nitro group. (S)-2-aminopropan-1-ol (V) acts as the nucleophile, displacing the chloride.

Step 2: Synthesis of Benzamidenafil (I)

The final step is an amide coupling reaction between the synthesized carboxylic acid (II) and 3,4-dimethoxybenzylamine (III). This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

Synthesis_Pathway start_IV 2-Chloro-5-nitrobenzoic acid (IV) intermediate_II 2-((S)-1-hydroxypropan-2-ylamino) -5-nitrobenzoic acid (II) start_IV->intermediate_II start_V (S)-2-Aminopropan-1-ol (V) start_V->intermediate_II + final_product Benzamidenafil (I) intermediate_II->final_product + SOCl2, then add (III) start_III 3,4-Dimethoxybenzylamine (III)

Caption: Proposed synthesis pathway for Benzamidenafil.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of Benzamidenafil. These protocols are based on general procedures for similar reactions and should be adapted and optimized as necessary.

Synthesis of 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (IV) (1.0 eq), (S)-2-aminopropan-1-ol (V) (1.2 eq), and a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to the mixture to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Benzamidenafil (I)
  • Acid Chloride Formation: In a fume hood, suspend the dried 2-((S)-1-hydroxypropan-2-ylamino)-5-nitrobenzoic acid (II) (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of DMF.

  • Reaction Conditions: Gently reflux the mixture for 2-4 hours until the evolution of gas ceases and the solid has dissolved.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amide Formation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of 3,4-dimethoxybenzylamine (III) (1.1 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in the same solvent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Benzamidenafil can be purified by column chromatography on silica gel.

Mechanism of Action: PDE5 Inhibition

Benzamidenafil functions as a competitive inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] The mechanism of action is central to its physiological effects, particularly in the context of erectile function.

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle of the corpus cavernosum. This relaxation allows for increased blood flow into the penis, leading to an erection.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, Benzamidenafil prevents the degradation of cGMP, thereby prolonging its action and potentiating the smooth muscle relaxation and vasodilation initiated by NO.

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP cGMP->GMP hydrolyzes Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation leads to Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 PDE5 PDE5->cGMP Benzamidenafil Benzamidenafil Benzamidenafil->PDE5 inhibits

Caption: Signaling pathway of PDE5 inhibition by Benzamidenafil.

Quantitative Data

CompoundPDE5 IC₅₀ (nM)
Sildenafil3.5
Vardenafil0.7
Tadalafil1.8
Avanafil5.2

Data compiled from various sources.

Experimental Protocol for PDE5 Inhibition Assay

The following is a general protocol for an in vitro fluorescence polarization (FP)-based PDE5 inhibition assay, a common method for screening PDE5 inhibitors.

Materials and Reagents
  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (substrate)

  • PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Binding agent (phosphate-binding nanoparticles)

  • Test compound (Benzamidenafil) dissolved in DMSO

  • 96-well microplate

  • Fluorescence polarization plate reader

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of Benzamidenafil in DMSO. Further dilute these solutions in PDE assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 96-well plate, add the diluted Benzamidenafil solutions.

  • Enzyme Addition: Add the PDE5A1 enzyme to each well (except for the negative control wells).

  • Substrate Addition and Incubation: Initiate the reaction by adding the fluorescein-labeled cGMP substrate to all wells. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination and Binding: Stop the reaction by adding the binding agent. The binding agent will bind to the hydrolyzed, non-cyclic GMP-fluorescein, causing a change in fluorescence polarization.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Benzamidenafil relative to the control wells (with and without enzyme). Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis of Benzamidenafil and a thorough explanation of its mechanism of action. The provided protocols for synthesis and bioassay are based on established chemical and biological principles and serve as a foundation for further research and development. The lack of publicly available, specific quantitative data for Benzamidenafil highlights an area for future investigation. The information contained herein is intended to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoanthrafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Its mechanism of action is analogous to that of approved pharmaceuticals for the treatment of erectile dysfunction.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an elucidation of its role in the nitric oxide (NO) signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be considered as such.

PropertyValueSource
IUPAC Name N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide[1]
Synonyms Benzamidenafil[1]
CAS Number 1020251-53-9[1]
Chemical Formula C₁₉H₂₃N₃O₆[1]
Molar Mass 389.408 g·mol⁻¹[1]
Appearance Light Yellow to Yellow Solid
Melting Point 126-128 °C
Boiling Point 612.1±55.0 °C (Predicted)
Density 1.295±0.06 g/cm³ (Predicted)
Solubility Chloroform (Slightly), DMSO (Slightly), Water (Slightly)

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure and data from related PDE5 inhibitors, the following characteristics can be anticipated.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy groups, the propanol moiety, and the benzamide linkage.
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, and aliphatic carbons of the side chains.
IR Spectroscopy Characteristic absorption bands for N-H, O-H, C=O (amide), and aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy Absorption maxima in the UV region, typical for compounds with aromatic and conjugated systems. For the related compound sildenafil, absorption maxima are observed at 230 and 295 nm in aqueous solution.[2]
Mass Spectrometry A molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns.

Mechanism of Action: PDE5 Inhibition

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE5, this compound leads to an accumulation of cGMP in tissues where PDE5 is present, such as the corpus cavernosum of the penis and the smooth muscle of pulmonary arteries.[3]

The physiological effects of this compound are primarily mediated through the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase.[4][5] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5][6][7] The resulting increase in cGMP levels activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, vasodilation, and, in the context of erectile dysfunction, penile erection.[4][6] this compound enhances this process by preventing the breakdown of cGMP by PDE5.[4]

PDE5_Inhibition_Pathway cluster_stimulation Physiological Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) Activation cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation GMP GMP PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Figure 1: Mechanism of action of this compound in the NO/sGC/cGMP signaling pathway.

Experimental Protocols

The following are generalized protocols for the determination of key physical and chemical properties of this compound. These should be adapted based on available instrumentation and specific experimental goals.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 15-20 °C below the approximate melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube or vial.

  • Procedure:

    • A known volume of the solvent (e.g., 1 mL of water, ethanol, DMSO, chloroform) is added to the test tube.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

    • The mixture is visually inspected for the presence of undissolved solid.

    • Solubility is classified based on observation (e.g., soluble, partially soluble, insoluble).

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify this compound in a sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Sample Preparation:

    • A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • Working standards are prepared by serial dilution of the stock solution.

    • The sample to be analyzed is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional modifier like 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 230 nm or 290 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: The retention time and peak area of this compound in the sample are compared to those of the standards for identification and quantification.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Acquisition Data Acquisition (Chromatogram) UV_Detector->Data_Acquisition Analysis Analysis (Identification & Quantification) Data_Acquisition->Analysis

Figure 2: A generalized workflow for the analysis of this compound by HPLC.

Conclusion

This compound is a synthetic PDE5 inhibitor with a well-defined chemical structure and mechanism of action. While some of its physical properties have been predicted, further experimental determination is warranted for a complete characterization. The analytical methods and understanding of its role in the NO/sGC/cGMP signaling pathway provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related molecules. As with any unapproved substance, appropriate safety and handling precautions should be taken during its investigation.

References

An In-Depth Technical Guide to Xanthoanthrafil (CAS Number 1020251-53-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase-5 (PDE5) inhibitor. Identified as an undeclared adulterant in various dietary supplements, this synthetic compound has garnered attention for its pharmacological activity, which is analogous to approved drugs for erectile dysfunction. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, mechanism of action, and analytical methodologies. Detailed experimental protocols and a summary of its known biological effects are presented to support further research and development.

Introduction

This compound (CAS 1020251-53-9) is a synthetic molecule structurally identified as N-(3,4-dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide. Its primary pharmacological action is the potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Due to its presence as an unapproved substance in commercially available products, a thorough understanding of its properties is essential for regulatory bodies and the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1020251-53-9
Synonyms Benzamidenafil
IUPAC Name N-(3,4-dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide
Molecular Formula C₁₉H₂₃N₃O₆
Molecular Weight 389.41 g/mol
Appearance Light Yellow Solid

Mechanism of Action: PDE5 Inhibition

This compound exerts its pharmacological effect by inhibiting the PDE5 enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum of the penis, the physiological basis for its use in erectile dysfunction.

Signaling Pathway

The mechanism of action involves the nitric oxide (NO)/cGMP signaling cascade. Upon sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. This compound prevents the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.

PDE5_Inhibition_Pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase (GC) Guanylate Cyclase (GC) NO Release->Guanylate Cyclase (GC) activates cGMP cGMP Guanylate Cyclase (GC)->cGMP converts GTP GTP GTP->Guanylate Cyclase (GC) PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation cGMP->Vasodilation leads to GMP (inactive) GMP (inactive) PDE5->GMP (inactive) degrades This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme.

Table 2: In Vitro Potency of this compound

ParameterValue
IC50 (PDE5) 3.95 ng/mL

Experimental Protocols

PDE5 Inhibition Assay (General Protocol)

A common method to determine the PDE5 inhibitory activity is a fluorescence polarization-based assay. The following is a generalized workflow.

PDE5_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test Compound (this compound) Test Compound (this compound) Incubation Incubation Test Compound (this compound)->Incubation PDE5 Enzyme PDE5 Enzyme PDE5 Enzyme->Incubation Fluorescent cGMP Substrate Fluorescent cGMP Substrate Fluorescent cGMP Substrate->Incubation Fluorescence Polarization Reader Fluorescence Polarization Reader Incubation->Fluorescence Polarization Reader Data Analysis Data Analysis Fluorescence Polarization Reader->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Caption: General workflow for a PDE5 inhibition assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare solutions of recombinant human PDE5 enzyme and a fluorescently labeled cGMP substrate in an appropriate assay buffer.

  • Assay Procedure:

    • In a microplate, add the diluted this compound solutions.

    • Add the PDE5 enzyme solution to each well and incubate for a specified period at a controlled temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.

    • Allow the reaction to proceed for a defined time.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the fluorescence polarization of each well using a microplate reader. The degree of polarization is inversely proportional to the amount of substrate hydrolyzed.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of two key intermediates: 2-amino-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine, followed by the introduction of the 1-hydroxypropan-2-yl group.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies (absorption, distribution, metabolism, and excretion) of this compound in humans or animal models are limited. However, a study utilizing human liver microsomes has identified nine potential metabolites of Benzamidenafil, suggesting that it undergoes significant metabolism in the liver. Further research is required to fully characterize its pharmacokinetic profile.

Analytical Methods

Several analytical methods have been developed for the detection and quantification of this compound in dietary supplements and other matrices.

Table 3: Analytical Methods for this compound Detection

MethodDescription
LC-MS/MS Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for the identification and quantification of this compound.
UHPLC-Q-TOF-MS Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides accurate mass measurements for unambiguous identification.
HPLC-UV High-performance liquid chromatography with ultraviolet detection is a common method for routine screening and quantification.

Biological Effects and Toxicity

The primary biological effect of this compound is vasodilation through PDE5 inhibition. There is a lack of comprehensive studies on its other potential biological effects, as well as its acute and chronic toxicity. As an unapproved drug substance, its safety profile has not been established.

Conclusion

This compound is a potent PDE5 inhibitor that has been identified as an adulterant in supplements. While its mechanism of action is well-understood, there are significant gaps in the publicly available data regarding its synthesis, pharmacokinetics, and safety profile. The information and protocols provided in this guide are intended to serve as a resource for researchers and professionals in the fields of drug development, analytical chemistry, and regulatory science to facilitate further investigation into this compound. Further research is crucial to fully understand the pharmacological and toxicological properties of this compound.

An In-Depth Technical Guide to Xanthoanthrafil (C19H23N3O6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoanthrafil, also known as Benzamidenafil, is a potent phosphodiesterase type 5 (PDE5) inhibitor with the molecular formula C19H23N3O6. This synthetic compound shares a mechanism of action with clinically approved drugs for erectile dysfunction, such as sildenafil, by preventing the degradation of cyclic guanosine monophosphate (cGMP). However, this compound is not approved for therapeutic use and has been identified as an undeclared adulterant in dietary supplements.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, analytical identification methods, mechanism of action, and the current understanding of its biological effects. Due to its status as an unapproved substance, publicly available data on its synthesis, specific quantitative bioactivity, and pharmacokinetics are limited. This document compiles existing knowledge and presents logical frameworks for its synthesis and experimental evaluation based on related compounds.

Chemical and Physical Properties

This compound is a benzamide derivative with a molecular weight of 389.408 g/mol .[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C19H23N3O6[1]
Molecular Weight 389.408 g/mol [1]
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide[1]
Synonyms Benzamidenafil[1]
CAS Number 1020251-53-9[1]
Appearance Not explicitly reported, likely a solid
Solubility Not explicitly reported

Analytical Identification and Characterization

The seminal work on the identification of this compound was conducted by Zou et al. (2008), who isolated and characterized the compound from an adulterated herbal supplement. The analytical techniques employed provide a robust protocol for its identification.

Experimental Protocol: Isolation and Identification

Objective: To isolate and identify this compound from a complex matrix (e.g., a dietary supplement).

Methodology:

  • Sample Preparation:

    • Homogenize the solid sample (e.g., capsule contents).

    • Extract the active compound using a suitable organic solvent such as methanol or acetonitrile.

    • Filter the extract to remove insoluble excipients.

    • Concentrate the filtrate under reduced pressure.

  • Chromatographic Separation (HPLC):

    • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Column: A reversed-phase C18 column is suitable for separating compounds of this polarity.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Detection: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance (e.g., around 290 nm and 312 nm as reported for similar compounds).

    • Fraction Collection: Collect the peak corresponding to this compound for further characterization.

  • Structure Elucidation:

    • Mass Spectrometry (MS):

      • Employ Electrospray Ionization (ESI) in positive ion mode.

      • High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.

      • Tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

      • Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to elucidate the complete chemical structure and assign all proton and carbon signals.

    • Infrared (IR) Spectroscopy:

      • Obtain the IR spectrum to identify characteristic functional groups such as N-H, C=O (amide), and NO2 (nitro) stretches.

Expected Analytical Data
TechniqueExpected Result
HPLC-UV A distinct peak at a specific retention time with UV maxima around 290 nm and 312 nm.
HRMS (ESI+) A protonated molecule [M+H]+ with an m/z corresponding to the exact mass of C19H24N3O6+.
MS/MS Characteristic fragmentation pattern showing losses of functional groups.
1H NMR Signals corresponding to aromatic protons, the dimethoxybenzyl group, the hydroxypropylamino side chain, and amide N-H.
13C NMR Resonances for all 19 carbon atoms, including those of the aromatic rings, methoxy groups, amide carbonyl, and aliphatic side chain.
IR Absorption bands for N-H stretching, C=O stretching (amide), and asymmetric/symmetric stretching of the NO2 group.

Mechanism of Action: PDE5 Inhibition

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), converting it to the inactive 5'-GMP. In the context of erectile function, nitric oxide (NO) is released in the corpus cavernosum during sexual stimulation, which activates guanylate cyclase to produce cGMP. cGMP then acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response.

Signaling Pathway

PDE5_Inhibition_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation activates GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow This compound This compound This compound->PDE5 inhibits

Caption: PDE5 Inhibition Signaling Pathway by this compound.

Experimental Protocols for Biological Activity

In Vitro PDE5 Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of this compound against the PDE5 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme.

    • cGMP substrate.

    • Snake venom nucleotidase (for converting 5'-GMP to guanosine and phosphate).

    • A phosphate detection reagent (e.g., Malachite Green).

    • This compound (test compound) and a known PDE5 inhibitor (positive control, e.g., sildenafil).

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

    • In a 96-well plate, add the PDE5 enzyme to each well (except for the negative control).

    • Add the diluted test compound or control to the respective wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate for a specific duration to allow for enzymatic reaction.

    • Stop the reaction (e.g., by adding a stopping reagent).

    • Add snake venom nucleotidase and incubate to convert 5'-GMP to phosphate.

    • Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis Workflow

Synthesis_Workflow cluster_0 Amide Coupling cluster_1 Nucleophilic Aromatic Substitution Starting_Material_1 2-Fluoro-5-nitrobenzoic acid Intermediate_1 N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide Starting_Material_1->Intermediate_1 Starting_Material_2 3,4-Dimethoxybenzylamine Starting_Material_2->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Starting_Material_3 (R)-2-Aminopropan-1-ol Starting_Material_3->Final_Product

Caption: Plausible Synthesis Workflow for this compound.

Pharmacokinetic Properties

Specific pharmacokinetic data for this compound (e.g., Cmax, Tmax, bioavailability, half-life) are not available in the public domain. However, based on its structural similarity to other PDE5 inhibitors, a general pharmacokinetic profile can be inferred. It is likely orally absorbed and metabolized by cytochrome P450 enzymes in the liver. The pharmacokinetic properties of sildenafil are provided below for comparative purposes.

ParameterSildenafil (for comparison)
Bioavailability ~40%
Tmax (time to peak plasma concentration) ~60 minutes
Protein Binding ~96%
Metabolism Hepatic (primarily CYP3A4)
Elimination Half-life 3-4 hours
Excretion Primarily in feces (~80%) and urine (~13%) as metabolites

Conclusion

This compound (Benzamidenafil) is a synthetic PDE5 inhibitor that has been identified as an adulterant in so-called "natural" sexual enhancement supplements. While its mechanism of action is well-understood to be the inhibition of cGMP degradation, a comprehensive biological and pharmacological characterization is lacking in publicly accessible literature. The analytical methods for its detection and identification are well-established. Further research is required to determine its full pharmacokinetic profile, safety, and efficacy. The information provided in this guide serves as a foundational resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development who may encounter or investigate this compound.

References

An In-depth Technical Guide to Benzamidenafil: Discovery, Chemistry, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamidenafil, also known as xanthoanthrafil, is a potent synthetic phosphodiesterase type 5 (PDE5) inhibitor. Structurally it is an analog of sildenafil, the active ingredient in Viagra®. Unlike sildenafil, benzamidenafil has not undergone formal clinical evaluation and is not approved for therapeutic use by any regulatory agency. Its discovery is not one of academic or pharmaceutical research, but rather of forensic identification as an undeclared adulterant in so-called "natural" male enhancement supplements. This guide provides a comprehensive overview of the discovery, inferred synthesis, mechanism of action, and analytical characterization of benzamidenafil, intended for a technical audience in the fields of pharmaceutical science, medicinal chemistry, and regulatory affairs.

Discovery and History: An Undeclared Adulterant

The history of benzamidenafil is not one of traditional drug discovery and development. It first came to the attention of the scientific community as an undeclared synthetic adulterant in herbal supplements marketed for sexual enhancement. The first public report of its identification was in 2008 by Zou et al., who isolated and characterized the compound from a product seized by the Health Sciences Authority of Singapore.[1][2] This discovery highlighted a growing public health concern regarding the adulteration of dietary supplements with potent, unapproved pharmaceutical ingredients.

The clandestine inclusion of sildenafil analogs like benzamidenafil in these products poses significant health risks to consumers.[3] Users may be unaware of the presence of a potent pharmacological agent, leading to potential contraindications with other medications (e.g., nitrates) and the risk of adverse effects in individuals with underlying health conditions.[4][5]

Identification and Structural Elucidation

The identification of benzamidenafil was accomplished through a combination of analytical techniques, as is typical for the characterization of unknown compounds in supplement matrices.

Table 1: Analytical Methods for the Identification of Benzamidenafil

Analytical TechniquePurposeReference
Liquid Chromatography-Ultraviolet Detection (LC-UV)Separation and preliminary identification based on retention time and UV spectrum.[1]
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for determination of the elemental formula.[1]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)Fragmentation analysis to elucidate the molecular structure.[1][6]
Infrared Spectroscopy (IR)Identification of functional groups present in the molecule.[1]
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural characterization and confirmation of atom connectivity.[1]

The workflow for identifying such an unknown adulterant typically follows a logical progression from screening to confirmation.

G cluster_0 Initial Screening cluster_1 Isolation and Purification cluster_2 Structural Elucidation Sample Preparation Sample Preparation LC-UV/MS Screening LC-UV/MS Screening Sample Preparation->LC-UV/MS Screening Extract Fraction Collection Fraction Collection LC-UV/MS Screening->Fraction Collection Peak of Interest Purity Check Purity Check Fraction Collection->Purity Check Isolate HRMS HRMS Purity Check->HRMS Pure Compound ESI-MS/MS ESI-MS/MS Purity Check->ESI-MS/MS Pure Compound IR Spectroscopy IR Spectroscopy Purity Check->IR Spectroscopy Pure Compound NMR Spectroscopy NMR Spectroscopy HRMS->NMR Spectroscopy Elemental Formula Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Connectivity Library Matching/Reporting Library Matching/Reporting Structural Confirmation->Library Matching/Reporting ESI-MS/MS->Structural Confirmation Fragmentation Pattern IR Spectroscopy->Structural Confirmation Functional Groups

Diagram 1: Workflow for the Identification of an Unknown Adulterant.

Chemistry and Synthesis

While a specific, published synthesis protocol for benzamidenafil is not available due to its status as an unapproved drug, its synthesis can be inferred from established methods for creating sildenafil and its analogs. The core structure is a pyrazolopyrimidinone, which is derivatized to achieve the final compound.

A plausible synthetic route would involve the reaction of a suitably substituted pyrazolopyrimidinone intermediate with a derivative of the benzamide side chain. The general synthesis for sildenafil analogs often starts with the creation of the pyrazolopyrimidinone core, followed by chlorosulfonation and subsequent reaction with a piperazine derivative.[7][8]

General Experimental Protocol for Sildenafil Analog Synthesis

The following is a generalized protocol based on published methods for sildenafil analogs and should be considered a likely, though not confirmed, pathway for benzamidenafil synthesis.

  • Preparation of the Pyrazolopyrimidinone Core: This is typically achieved through a multi-step process starting from simpler precursors to build the heterocyclic ring system.

  • Chlorosulfonation: The pyrazolopyrimidinone core is reacted with chlorosulfonic acid, often in the presence of thionyl chloride, to introduce a chlorosulfonyl group onto the phenyl ring.[7] This is a critical step for creating the sulfonamide linkage.

  • Sulfonamide Formation: The resulting chlorosulfonyl derivative is then reacted with N-methylpiperazine (in the case of sildenafil) or a different amine for other analogs. This step forms the final sulfonamide bond and completes the synthesis of the sildenafil analog.[7]

Mechanism of Action: PDE5 Inhibition

Benzamidenafil, like sildenafil, functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[4] In the context of erectile function, the release of nitric oxide (NO) during sexual stimulation activates guanylate cyclase, which in turn increases the levels of cGMP. This increase in cGMP leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and an erection.[4]

By inhibiting PDE5, benzamidenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

G Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) NO Release->Guanylate Cyclase (Active) Activates GTP GTP Guanylate Cyclase (Inactive) Guanylate Cyclase (Inactive) cGMP cGMP GTP->cGMP Conversion Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Leads to GMP (Inactive) GMP (Inactive) cGMP->GMP (Inactive) Degradation Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Causes Erection Erection Increased Blood Flow->Erection PDE5 PDE5 Benzamidenafil Benzamidenafil Benzamidenafil->PDE5 Inhibits

Diagram 2: Signaling Pathway of PDE5 Inhibition.

Pharmacology and Toxicology

Due to its unapproved status, there is a lack of publicly available, peer-reviewed data on the specific pharmacology and toxicology of benzamidenafil. However, its activity can be inferred from its structural similarity to other PDE5 inhibitors.

Pharmacodynamics

The primary pharmacodynamic effect of benzamidenafil is the inhibition of the PDE5 enzyme. The potency of PDE5 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50). While the IC50 of benzamidenafil is not reported in the literature, the IC50 values for sildenafil and other approved PDE5 inhibitors are well-documented.

Table 2: In Vitro Potency of Approved PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Reference
Sildenafil3.4 - 5.22[1][9]
Tadalafil1.8[10]
Vardenafil0.7[1]
Avanafil5.2[1]

It is reasonable to assume that benzamidenafil possesses an IC50 in a similar nanomolar range to be effective as an adulterant.

Pharmacokinetics

No pharmacokinetic data (absorption, distribution, metabolism, excretion) for benzamidenafil has been published. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route). It is likely that benzamidenafil follows a similar metabolic pathway, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes.

Toxicology

The toxicology profile of benzamidenafil is unknown. The adverse effects of approved PDE5 inhibitors are well-documented and are likely to be similar for benzamidenafil.

Common side effects of PDE5 inhibitors include: [5]

  • Headache

  • Flushing

  • Dyspepsia

  • Nasal congestion

  • Visual disturbances (due to cross-reactivity with PDE6)

The most significant toxicological concern is the potential for severe hypotension when co-administered with nitrates, which is a contraindication for all PDE5 inhibitors.[4][5] The lack of labeling and dosage information for benzamidenafil in adulterated products exacerbates this risk. There have been rare reports of acute liver injury associated with sildenafil use.[11]

Conclusion

Benzamidenafil represents a significant challenge for public health and regulatory agencies. Its discovery as an undeclared adulterant in dietary supplements underscores the importance of robust analytical screening programs to protect consumers. While its chemical properties and mechanism of action can be inferred from its structural relationship to sildenafil, the lack of formal pharmacological and toxicological data means its use carries substantial and unknown risks. This guide serves to consolidate the available technical information on benzamidenafil for the scientific community, highlighting the need for continued vigilance in the detection and characterization of such unapproved and potentially dangerous compounds.

References

In-Depth Technical Guide to Xanthoanthrafil Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of Xanthoanthrafil, a phosphodiesterase 5 (PDE5) inhibitor. Also known as Benzamidenafil, this compound has been identified as an undeclared adulterant in some dietary supplements. A thorough understanding of its stereochemistry is crucial for researchers in drug development, analytical chemistry, and toxicology. This document details the InChIKeys for its stereoisomers, provides a generalized experimental protocol for their chiral separation, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Data Presentation: InChIKeys of this compound Stereoisomers

This compound possesses a single chiral center at the second carbon of the 1-hydroxypropan-2-ylamino side chain, resulting in two enantiomers: (R)-Xanthoanthrafil and (S)-Xanthoanthrafil. The racemic mixture and the individual enantiomers are characterized by unique IUPAC International Chemical Identifiers (InChI) and their corresponding hashed versions, the InChIKeys.

Stereoisomer IUPAC Name InChI InChIKey PubChem CID
rac-Xanthoanthrafil rac-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamideInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)ZISFCTXLAXIEMV-UHFFFAOYSA-N[1]10110873
(R)-Xanthoanthrafil (R)-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamideInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1ZISFCTXLAXIEMV-GFCCVEGCSA-NNot available
(S)-Xanthoanthrafil (S)-N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamideInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m0/s1ZISFCTXLAXIEMV-RXMQYKEDSA-NNot available

Experimental Protocols: Chiral Separation of this compound Stereoisomers

The separation of this compound enantiomers is critical for studying their individual pharmacological and toxicological profiles. While a specific validated method for this compound is not publicly available, a general experimental protocol based on established principles of chiral High-Performance Liquid Chromatography (HPLC) can be outlined.

Objective: To resolve the racemic mixture of this compound into its (R)- and (S)-enantiomers.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

Reagents and Materials:

  • Racemic this compound standard.

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol).

  • Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).

Generalized HPLC Method:

  • Column Selection: A polysaccharide-based CSP, such as those derived from cellulose or amylose, is a common starting point for the chiral separation of a wide range of compounds. Columns like Chiralpak® AD-H or Chiralcel® OD-H are often effective.

  • Mobile Phase Screening:

    • Normal Phase Mode: A mixture of n-hexane and an alcohol (isopropanol or ethanol) is typically used. A starting gradient of 90:10 (n-hexane:alcohol) can be employed. The ratio is then adjusted to optimize resolution and retention time. For basic compounds like this compound, the addition of a small percentage (e.g., 0.1%) of an amine like diethylamine to the mobile phase can improve peak shape.

    • Reversed-Phase Mode: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. This mode is generally less common for initial screening with polysaccharide-based CSPs but can be effective.

  • Detection: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance. Based on its chemical structure, a wavelength in the range of 254 nm to 350 nm is likely to be suitable.

  • Method Optimization: Once initial separation is achieved, the following parameters can be adjusted to improve resolution (Rs > 1.5), peak symmetry, and analysis time:

    • Mobile phase composition (the ratio of organic modifiers).

    • Flow rate (typically between 0.5 and 1.5 mL/min).

    • Column temperature.

    • Choice of alcohol modifier (isopropanol vs. ethanol).

  • Peak Identification: In the absence of pure enantiomeric standards, the elution order of the (R)- and (S)-enantiomers would need to be determined using techniques such as circular dichroism spectroscopy or by synthesizing the individual enantiomers from chiral starting materials.

Signaling Pathway and Mechanism of Action

This compound functions as a phosphodiesterase 5 (PDE5) inhibitor.[2] The primary mechanism of action of PDE5 inhibitors involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5][6] This pathway is crucial for smooth muscle relaxation, particularly in the corpus cavernosum of the penis and in the pulmonary vasculature.

PDE5_Inhibition_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation (e.g., Vasodilation) PKG->Relaxation Phosphorylation of target proteins This compound This compound This compound->PDE5 Inhibits

Caption: PDE5 Inhibition by this compound in the cGMP Signaling Pathway.

The diagram above illustrates the following key steps in the signaling cascade:

  • Nitric Oxide (NO) Stimulation: The pathway is initiated by the release of NO, which diffuses into smooth muscle cells.

  • sGC Activation: NO binds to and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation and Smooth Muscle Relaxation: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.

  • cGMP Degradation by PDE5: The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase 5 (PDE5).

  • Inhibition by this compound: this compound, as a PDE5 inhibitor, blocks the action of PDE5. This prevents the degradation of cGMP, leading to its accumulation within the cell. The elevated levels of cGMP enhance the activation of PKG, thereby potentiating and prolonging the smooth muscle relaxation response.

References

Methodological & Application

Application Notes and Protocols for Xanthophyll HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature, responsible for the yellow, orange, and red colors in many plants, algae, and bacteria. They play a crucial role in photosynthesis and act as potent antioxidants. Common xanthophylls of interest in research and drug development include lutein, zeaxanthin, and astaxanthin, which have been implicated in various health benefits, particularly in eye health.

This document provides a detailed protocol for the quantitative analysis of xanthophylls using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection. The methodologies outlined are based on established and validated procedures to ensure accurate and reproducible results.

Experimental Protocols

Sample Preparation: Saponification and Extraction

In many natural sources, xanthophylls exist as fatty acid esters. A saponification step is therefore crucial to hydrolyze these esters into their free form for accurate quantification. The entire process should be carried out under subdued light to prevent photodegradation of the light-sensitive xanthophylls.[1]

Materials:

  • Sample containing xanthophylls (e.g., plant material, dietary supplement)

  • Potassium hydroxide (KOH) solution (e.g., 10% or 45% in methanol or water)[2][3]

  • Ascorbic acid or Butylated hydroxytoluene (BHT) as an antioxidant[2]

  • Extraction solvents: n-hexane, petroleum ether, diethyl ether, ethyl acetate[2][4]

  • Sodium chloride (NaCl) solution (10%)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Separating funnel

  • Rotary evaporator

  • Vortex mixer

  • Water bath

Procedure:

  • Sample Weighing: Accurately weigh approximately 0.5 - 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[3]

  • Saponification:

    • Add 10 mL of methanolic KOH solution (e.g., 10%). For more robust saponification, a 45% KOH solution can be used.[3]

    • Add a small amount of antioxidant (e.g., 0.1% BHT or 0.5 g ascorbic acid) to the mixture to prevent degradation of the xanthophylls.[2][3]

    • Vortex the mixture thoroughly and incubate in a shaking water bath. A typical condition is 60°C for 15-60 minutes.[2][3]

    • After incubation, immediately cool the mixture in an ice bath.[3]

  • Liquid-Liquid Extraction:

    • Add 20 mL of an extraction solvent, such as petroleum ether or a mixture of n-hexane and ethyl ether (e.g., 1:1 v/v), to the cooled saponified mixture.[2][4]

    • Add 20 mL of 10% NaCl solution to facilitate phase separation.[2]

    • Transfer the mixture to a separating funnel and shake gently to extract the xanthophylls into the organic layer.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction process two more times with fresh extraction solvent to ensure complete recovery of the xanthophylls.[2]

  • Washing and Drying:

    • Combine all the organic extracts and wash them with distilled water until the washings are neutral to pH.

    • Dry the organic phase by passing it through anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the dried organic phase using a rotary evaporator at a temperature not exceeding 40°C.[3]

    • Reconstitute the dried residue in a known volume (e.g., 5-10 mL) of the HPLC mobile phase or a suitable solvent like methanol.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial prior to injection.

HPLC Analysis

Reversed-phase HPLC is the most common technique for the separation and quantification of xanthophylls.[2] C18 and C30 columns are widely used for this purpose.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) or UV-Vis Detector

  • Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm)[4][5]

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions: The following tables summarize various chromatographic conditions that can be adapted for the analysis of different xanthophylls.

Table 1: HPLC Columns and General Conditions

Parameter Description
Column Type Reversed-Phase C18 or C30
Column Dimensions 4.6 mm i.d. × 250 mm, 5 µm particle size[4][5]
Column Temperature 30 - 35°C[1][6]
Flow Rate 0.8 - 1.5 mL/min[2]
Injection Volume 10 - 20 µL

| Detection Wavelength | 446 - 480 nm (using PDA or UV-Vis detector)[2][3][5] |

Table 2: Example Mobile Phase Compositions and Gradients

Target Analytes Column Mobile Phase Composition Elution Type Reference
Lutein, Zeaxanthin C30 (4.6 x 250 mm, 5 µm) Dichloromethane:Acetonitrile:Methanol (20:30:50, v/v/v) Isocratic [4]
Lutein, Zeaxanthin Ascentis RP-Amide (4.6 x 150 mm, 5 µm) A: Acetonitrile, B: Methanol, C: Ethyl Acetate (See gradient details below) Gradient [6]
Astaxanthin C18 Methanol:Water:Acetonitrile:Dichloromethane (70:4:13:13, v/v/v/v) Isocratic [5]
General Carotenoids C18 A: Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v), with 0.1% BHT and 0.05% TEA Isocratic [2]

| General Carotenoids | C30 (4.6 x 250 mm, 5 µm) | A: Methanol:deionized water (92:8, v/v) with 10 mM ammonium acetate, B: Deionized water with 0.01 mM ammonium acetate, C: MTBE (100%) | Gradient |[7] |

Gradient Profile for Lutein and Zeaxanthin (Ascentis RP-Amide column)[6]:

Time (min) %A (Acetonitrile) %B (Methanol) %C (Ethyl Acetate)
0 → 21.0 99 1 0
21.0 → 24.0 99 → 0 1 → 0 0 → 100
24.0 → 28.0 0 0 100
28.0 → 28.1 0 → 99 0 → 1 100 → 0

| 28.1 → 40.0 | 99 | 1 | 0 |

Data Presentation and Quantitative Analysis

Quantification is typically performed by constructing a calibration curve using external standards of the xanthophylls of interest. The peak areas of the analytes in the sample chromatograms are then compared to the calibration curve to determine their concentrations.

Table 3: Method Validation Parameters for Xanthophyll Analysis

Parameter Lutein Zeaxanthin Astaxanthin Reference
Linearity Range (µg/mL) 0.23 – 9.37 0.30 – 12.02 0.5 - 10 [3][4]
Correlation Coefficient (R²) > 0.99 > 0.99 > 0.99 [4]
Limit of Detection (LOD) (µg/mL) ~0.005 ~0.005 - [1]
Limit of Quantification (LOQ) (µg/mL) ~0.015 ~0.015 0.25 mg/g (oily samples) [1][6]
Precision (RSD %) 1.40 5.09 0.19 [4][5]

| Recovery (%) | 86.60 – 98.75 | 86.60 – 98.75 | - |[4] |

Note: The values presented are examples from various studies and may vary depending on the specific method and instrumentation.

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Saponification Saponification (KOH, Antioxidant, Heat) Sample->Saponification Extraction Liquid-Liquid Extraction (Organic Solvent) Saponification->Extraction Wash_Dry Washing and Drying Extraction->Wash_Dry Evaporation Solvent Evaporation Wash_Dry->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18/C30 Column) Injection->Separation Detection PDA/UV-Vis Detection (450-480 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for Xanthophyll HPLC Analysis.

Diagram 2: HPLC System Components

HPLC_System Solvent Solvent Reservoir (Mobile Phase) Degasser Degasser Solvent->Degasser 1 Pump HPLC Pump Degasser->Pump 2 Injector Autosampler/ Injector Pump->Injector 3 Column HPLC Column (C18/C30) Injector->Column 4. Sample Injection Detector PDA/UV-Vis Detector Column->Detector 5. Separation DataSystem Data Acquisition System Detector->DataSystem 6. Signal Waste Waste Detector->Waste 7. Eluent

Caption: Logical Flow of an HPLC System.

References

Application Notes and Protocols for In Vitro Evaluation of Xanthoanthrafil as a PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] PDE5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[2][3][4] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation.[5][6][7] This mechanism of action is the basis for the therapeutic effects of approved PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension.[7] this compound has been discovered as an undeclared adulterant in herbal supplements, highlighting the need for robust in vitro methods for its detection and characterization.[1] These application notes provide detailed protocols for the in vitro assessment of this compound's inhibitory activity on the PDE5 enzyme.

Mechanism of Action: The cGMP Signaling Pathway

The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP.[2][3] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[4][5] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being a primary enzyme in this process.[2][3] By inhibiting PDE5, this compound potentiates the cGMP signaling cascade.

cGMP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_receptor NO Receptor (sGC) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP GTP->sGC Substrate cGMP cGMP sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG->Smooth_Muscle_Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE1 IC50 (nM)PDE11 IC50 (nM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Sildenafil3.7>1000>1000>1000
Vardenafil0.711180>1000
Tadalafil1.8>1000>100025

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The following are detailed protocols for two common in vitro methods to determine the PDE5 inhibitory activity of this compound.

Protocol 1: Fluorescence Polarization (FP) Based PDE5 Inhibition Assay

This assay is a homogeneous, high-throughput method that measures the change in polarization of a fluorescently labeled cGMP analog upon its hydrolysis by PDE5.

Principle: A small, fluorescently labeled cGMP molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the tracer, the resulting fluorescently labeled 5'-GMP is captured by a binding agent, forming a large, slowly tumbling complex with high fluorescence polarization. An inhibitor like this compound will prevent the hydrolysis of the tracer, thus keeping the fluorescence polarization low.

FP_Assay_Workflow cluster_workflow Experimental Workflow A Prepare Reagents: PDE5 Enzyme, Fluorescent cGMP Tracer, This compound dilutions, Assay Buffer B Add reagents to 96-well plate: 1. Assay Buffer 2. This compound (or vehicle) 3. PDE5 Enzyme A->B C Incubate at 37°C B->C D Initiate reaction by adding fluorescent cGMP tracer C->D E Incubate at 37°C D->E F Stop reaction and add Binding Agent E->F G Read Fluorescence Polarization F->G H Data Analysis: Calculate % inhibition and IC50 G->H

Workflow for the Fluorescence Polarization PDE5 Inhibition Assay.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (tracer)

  • Binding Agent (specific for 5'-GMP)

  • This compound

  • Reference PDE5 inhibitor (e.g., Sildenafil)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer. Also, prepare a serial dilution of a reference inhibitor.

  • Reagent Preparation: Dilute the PDE5 enzyme and fluorescent cGMP tracer to their optimal working concentrations in cold assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the this compound dilutions or reference inhibitor to the appropriate wells.

    • For control wells, add an equivalent volume of vehicle (e.g., DMSO in assay buffer).

    • Add the diluted PDE5 enzyme to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorescent cGMP tracer to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Detection: Add the binding agent to all wells to stop the reaction and allow for the development of the high polarization signal. Incubate for 15 minutes at room temperature.

  • Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

Data Analysis:

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme)]

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Colorimetric PDE5 Inhibition Assay

This assay measures the inorganic phosphate (Pi) released upon the hydrolysis of cGMP by PDE5, followed by the action of a 5'-nucleotidase.

Principle: PDE5 hydrolyzes cGMP to 5'-GMP. A 5'-nucleotidase is then added to hydrolyze 5'-GMP to guanosine and inorganic phosphate (Pi). The amount of Pi produced is then quantified using a colorimetric reagent (e.g., Malachite Green), where the color intensity is proportional to the PDE5 activity. This compound will inhibit PDE5, leading to a decrease in Pi production and a weaker color signal.

Materials:

  • Recombinant human PDE5A1 enzyme

  • cGMP substrate

  • 5'-Nucleotidase

  • This compound

  • Reference PDE5 inhibitor (e.g., Sildenafil)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • DMSO

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in assay buffer as described in Protocol 1.

  • Reagent Preparation: Prepare working solutions of PDE5 enzyme, cGMP, and 5'-nucleotidase in assay buffer.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the this compound dilutions or reference inhibitor to the appropriate wells.

    • Add vehicle to control wells.

  • Reaction Initiation: Add a mixture of PDE5 enzyme and 5'-nucleotidase to each well.

  • Substrate Addition: Add the cGMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Color Development: Add the phosphate detection reagent to all wells to stop the reaction and initiate color development. Incubate at room temperature for 15-30 minutes.

  • Measurement: Read the absorbance of each well using a microplate reader.

Data Analysis:

  • Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each well.

  • Calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 x [1 - (Abs_sample - Abs_no_enzyme) / (Abs_enzyme_only - Abs_no_enzyme)]

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value as described in Protocol 1.

Conclusion

These protocols provide a robust framework for the in vitro characterization of this compound as a PDE5 inhibitor. The fluorescence polarization assay is well-suited for high-throughput screening, while the colorimetric assay offers a reliable alternative. Accurate determination of the IC50 value and selectivity profile is crucial for understanding the pharmacological properties of this compound and for its potential applications in research and drug development.

References

Application Notes and Protocols for the Spectroscopic Identification of Xanthoanthrafil (Benzamidenafil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoanthrafil, also known as Benzamidenafil, is a synthetic compound identified as a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its mechanism of action is analogous to approved pharmaceuticals for erectile dysfunction, involving the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. As an undeclared adulterant in some "natural" supplements, its accurate identification is crucial for regulatory affairs, quality control, and drug development.[1] These application notes provide detailed protocols for the identification and characterization of this compound using various spectroscopic methods.

Chemical Structure

IUPAC Name: N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide

Molecular Formula: C₁₉H₂₃N₃O₆

Molar Mass: 389.41 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the identification of this compound.

Table 1: UV-Visible Spectroscopy Data

Solventλmax (nm)Reference
Methanol~230, 280, 330[3] (Analog data)

Note: Specific λmax for this compound is not widely published. Data is based on the analysis of similar PDE5 inhibitors.

Table 2: ¹H and ¹³C NMR Chemical Shift Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzamide Moiety
Aromatic CH7.0 - 8.5115 - 150
C=O-~165
Nitro Group
Aromatic CH (ortho to NO₂)~8.2~140
Aromatic CH (meta to NO₂)~7.8~125
Amino-propanol Moiety
CH (methine)~4.0~55
CH₂ (methylene)~3.6~65
CH₃ (methyl)~1.2~20
OHVariable-
NHVariable-
Dimethoxybenzyl Moiety
Aromatic CH6.8 - 7.0110 - 120
CH₂ (methylene)~4.5~45
OCH₃~3.8~56

Note: This is a generalized table based on the known structure of this compound and typical chemical shifts for similar functional groups. Specific assignments require experimental data.

Table 3: Mass Spectrometry Data

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z) Reference
ESI390.16376 (demethylated), 406 (oxidized), 167, 151[4]

Table 4: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (amine and amide)3300 - 3500
C-H Stretch (aromatic and aliphatic)2850 - 3100
C=O Stretch (amide)1630 - 1680
N-O Stretch (nitro group)1500 - 1550 and 1300 - 1350
C-N Stretch1200 - 1350
C-O Stretch (ether)1000 - 1300

Note: These are expected absorption ranges based on the functional groups present in this compound.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of PDE5 inhibitors from dietary supplements.[2]

Objective: To isolate this compound from a complex matrix (e.g., a supplemented product) for spectroscopic analysis.

Materials:

  • Sample containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction:

    • Homogenize a known amount of the sample.

    • Suspend the homogenized sample in a 1:1 mixture of methanol and water.

    • Vortex the mixture for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

  • Concentration:

    • Evaporate the methanol from the eluate using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried residue in a minimal amount of methanol for analysis.

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a dilute solution of the isolated this compound in a suitable solvent (e.g., methanol or ethanol).

  • Use the same solvent as a blank reference.

  • Scan the sample from 200 to 800 nm.

  • Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve the purified this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer with an appropriate ionization source (e.g., ESI-MS).

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern. A study on the metabolic pathway of Benzamidenafil identified several metabolites through fragmentation analysis.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with an ATR accessory.

Procedure:

  • Place a small amount of the purified solid sample directly on the ATR crystal.

  • Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Diagrams

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction SPE Solid Phase Purification Extraction->SPE UV_Vis UV-Vis Spectroscopy SPE->UV_Vis NMR NMR Spectroscopy SPE->NMR MS Mass Spectrometry SPE->MS FTIR FTIR Spectroscopy SPE->FTIR Structure Structural Elucidation UV_Vis->Structure NMR->Structure MS->Structure FTIR->Structure Identification Compound Identification Structure->Identification

Caption: Experimental workflow for the identification of this compound.

cGMP_Signaling_Pathway cluster_upstream Signal Initiation cluster_cGMP Second Messenger cluster_downstream Downstream Effects cluster_inhibition Regulation NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (inactive) PDE5->GMP This compound This compound This compound->PDE5 inhibits

Caption: cGMP signaling pathway and the inhibitory action of this compound.[6][7][8]

References

Application Note: Determining the IC50 of Xanthoanthrafil using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoanthrafil, a synthetic compound, has been identified as a phosphodiesterase 5 (PDE5) inhibitor.[1] This mechanism of action is shared with several clinically approved drugs. The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical development of any new chemical entity.[2][3][4] The IC50 value provides a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.[2][3][4] This application note provides detailed protocols for cell-based assays to determine the IC50 of this compound, focusing on cell viability and apoptosis assays.

The selection of an appropriate assay is crucial and can depend on the specific research question and the expected cellular effects of the compound. Commonly used methods include colorimetric assays like the MTT assay, which measures metabolic activity, and luminescence-based assays like the CellTiter-Glo® assay, which quantifies ATP as an indicator of viable cells.[5] Additionally, apoptosis assays can provide insights into the mechanism of cell death induced by the compound.

Signaling Pathway of PDE5 Inhibition

This compound acts by inhibiting phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade can ultimately lead to various cellular responses, including apoptosis.

PDE5_Inhibition_Pathway This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC Soluble Guanylate Cyclase (sGC) sGC->cGMP Converts Apoptosis Apoptosis PKG->Apoptosis Induces

Caption: PDE5 Inhibition Pathway by this compound.

Experimental Protocols

Cell Viability Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Protocol:

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in a 96-well plate B Incubate for 24h at 37°C, 5% CO2 A->B C Prepare serial dilutions of this compound D Treat cells with different concentrations C->D E Incubate for 48-72h D->E F Add MTT solution to each well G Incubate for 4h F->G H Add DMSO to dissolve formazan G->H I Measure absorbance at 490 nm H->I

Caption: MTT Assay Experimental Workflow.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay using CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

CellTiterGlo_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in an opaque-walled 96-well plate B Incubate for 24h at 37°C, 5% CO2 A->B C Prepare serial dilutions of this compound D Treat cells with different concentrations C->D E Incubate for 48-72h D->E F Equilibrate plate to room temperature G Add CellTiter-Glo® Reagent F->G H Mix and incubate for 10 min G->H I Measure luminescence H->I

Caption: CellTiter-Glo® Assay Experimental Workflow.

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock.

  • Cell Treatment: Treat cells with various concentrations of this compound and incubate for 48-72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound (determined from viability assays) for 24 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

The quantitative data from the cell viability assays should be summarized in a table for easy comparison. The IC50 values are typically calculated using a sigmoidal dose-response curve fit.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT4815.2 ± 1.8
HeLaCellTiter-Glo®4812.5 ± 1.5
A549MTT4825.7 ± 2.1
A549CellTiter-Glo®4821.3 ± 2.5
HeLaMTT7210.8 ± 1.2
A549MTT7218.9 ± 1.9

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This application note provides detailed protocols for determining the IC50 of this compound using standard cell-based assays. The MTT and CellTiter-Glo® assays are robust methods for assessing cell viability, while the Annexin V apoptosis assay can elucidate the mechanism of cell death. Accurate determination of the IC50 value is fundamental for the continued investigation and development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Xanthoanthrafil Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and bioactivity screening of Xanthoanthrafil derivatives. This compound, also known as Benzamidenafil, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The protocols outlined below offer a foundational methodology for the synthesis of novel this compound analogs and the subsequent evaluation of their biological activity, aiming to facilitate the discovery of new therapeutic agents.

Introduction to this compound and PDE5 Inhibition

This compound is a synthetic compound that has been identified as an inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the retina. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound and its derivatives can lead to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism of action is the basis for the therapeutic effects of approved PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. The development of novel this compound derivatives presents an opportunity to discover compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of this compound Derivatives

While specific literature on a wide array of this compound derivatives is limited, a general synthetic approach can be adapted from the known synthesis of other PDE5 inhibitors, such as sildenafil and vardenafil. The core of this compound consists of a substituted benzamide moiety. A proposed synthetic route for generating a library of this compound derivatives is outlined below. This method allows for diversification at key positions of the molecule to explore structure-activity relationships (SAR).

Proposed General Synthetic Protocol

The synthesis of this compound derivatives can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates followed by their coupling.

Scheme 1: General Synthesis of this compound Derivatives

G A Substituted 2-Aminobenzoic Acid B Intermediate 1: Substituted 2-Amino-5-nitrobenzoyl chloride A->B Thionyl Chloride D Intermediate 2: Substituted N-Benzyl-2-amino-5-nitrobenzamide B->D Coupling C Substituted Benzylamine C->D F Final Product: This compound Derivative D->F Alkylation/ Acylation E Alkylating or Acylating Agent E->F

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocol:

  • Synthesis of Intermediate 1 (Substituted 2-Amino-5-nitrobenzoyl chloride):

    • To a solution of a substituted 2-aminobenzoic acid in an appropriate solvent (e.g., dichloromethane), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at 0°C to introduce a nitro group, typically at the 5-position.

    • Isolate and purify the resulting 2-amino-5-nitrobenzoic acid.

    • Treat the 2-amino-5-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.

  • Synthesis of Intermediate 2 (Substituted N-Benzyl-2-amino-5-nitrobenzamide):

    • In a separate reaction vessel, dissolve a substituted benzylamine in a suitable solvent (e.g., dichloromethane) and cool to 0°C.

    • Slowly add the previously prepared substituted 2-amino-5-nitrobenzoyl chloride (Intermediate 1) to the benzylamine solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Isolate and purify the resulting N-benzyl-2-amino-5-nitrobenzamide.

  • Synthesis of the Final this compound Derivative:

    • The secondary amine of Intermediate 2 can be functionalized through various reactions, such as N-alkylation or N-acylation, to introduce diverse substituents.

    • For N-alkylation, treat Intermediate 2 with a suitable alkylating agent (e.g., an alkyl halide) in the presence of a base (e.g., potassium carbonate).

    • For N-acylation, treat Intermediate 2 with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base.

    • Following the reaction, the nitro group can be reduced to an amine and further functionalized if desired.

    • Purify the final product using techniques such as column chromatography or recrystallization.

Bioactivity Screening Protocols

The primary biological activity of this compound derivatives is expected to be the inhibition of PDE5. The following protocols describe in vitro methods for screening the bioactivity of newly synthesized compounds.

In Vitro PDE5 Inhibition Assay

This assay determines the concentration of the synthesized compound required to inhibit 50% of the PDE5 enzyme activity (IC50).

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • [³H]-cGMP (radiolabeled substrate)

  • Synthesized this compound derivatives (test compounds)

  • Sildenafil (positive control)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Prepare a series of dilutions of the test compounds and the positive control (sildenafil) in the assay buffer.

  • In a microplate, add the assay buffer, the PDE5 enzyme, and the test compound or control at the desired concentrations.

  • Initiate the enzymatic reaction by adding a mixture of cGMP and [³H]-cGMP.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 5'-nucleotidase).

  • The 5'-nucleotidase will convert the [³H]-5'-GMP product into [³H]-guanosine.

  • Separate the unreacted [³H]-cGMP from the [³H]-guanosine product using an ion-exchange resin.

  • Measure the amount of [³H]-guanosine using a scintillation counter.

  • Calculate the percentage of PDE5 inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the bioactivity screening should be summarized in a clear and structured table to allow for easy comparison of the synthesized derivatives.

Table 1: Bioactivity of this compound Derivatives against PDE5

Compound IDR1-substituentR2-substituentPDE5 IC50 (nM)Selectivity vs. PDE6 (fold)
XA-001HMethylDataData
XA-002MethoxyEthylDataData
XA-003ChloroPropylDataData
Sildenafil--ReferenceReference

Data to be filled in by the researcher based on experimental results.

Signaling Pathway

The mechanism of action of this compound derivatives involves the modulation of the nitric oxide (NO)/cGMP signaling pathway. Understanding this pathway is crucial for interpreting the biological effects of these compounds.

G cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell Neuronal Signal Neuronal Signal nNOS nNOS Neuronal Signal->nNOS Activates NO NO nNOS->NO Synthesizes L-Arginine L-Arginine L-Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE5->5'-GMP Degrades to Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation Leads to This compound Derivative This compound Derivative This compound Derivative->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The protocols and information provided in these application notes serve as a valuable resource for researchers interested in the synthesis and bioactivity screening of novel this compound derivatives. By systematically synthesizing and evaluating new analogs, it is possible to identify next-generation PDE5 inhibitors with enhanced therapeutic properties. The provided methodologies for synthesis, bioactivity screening, and data presentation, along with the visualization of the underlying signaling pathway, offer a comprehensive framework for advancing research in this area.

Troubleshooting & Optimization

Technical Support Center: Xanthoanthrafil In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Xanthoanthrafil in in vitro assays. Due to its hydrophobic nature, challenges with solubility are common. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Initial Clarification: While the name "this compound" may suggest a structural relationship to the xanthophyll class of natural pigments, it is a synthetic molecule, also known as Benzamidenafil. Its primary mechanism of action is the inhibition of phosphodiesterase-5 (PDE5). Therefore, the guidance provided herein is tailored to the specific properties of a synthetic PDE5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, synthetic inhibitor of phosphodiesterase-5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, a key second messenger in various signaling pathways.

Q2: In which solvents can I dissolve this compound?

This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Chloroform. For in vitro biological assays, sterile DMSO is the most commonly used solvent to prepare a concentrated stock solution.

Q3: My this compound solution is precipitating when I add it to my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue with hydrophobic compounds like this compound. Precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. The DMSO from your concentrated stock is rapidly diluted, causing the compound to fall out of solution. To prevent this, it is recommended to perform serial dilutions of your concentrated stock in DMSO first, before adding the final, more diluted DMSO solution to your aqueous medium.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many cell lines tolerating up to 1%.[3][4] It is crucial to always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How should I store my this compound stock solution?

For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent, such as DMSO, at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous media The compound's low aqueous solubility is exceeded upon dilution of the DMSO stock.1. Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.2. Increase the final DMSO concentration in your assay (if tolerated by your cells).3. Briefly sonicate the final diluted solution to aid dissolution.4. Consider the use of solubilizing agents like cyclodextrins, though this may impact the free concentration of the compound.
Inconsistent or no biological effect observed 1. The compound has precipitated out of solution, lowering the effective concentration.2. The compound has degraded due to improper storage or handling.1. Visually inspect for precipitation under a microscope after dilution into the final assay medium.2. Prepare fresh dilutions from a properly stored, frozen stock for each experiment.3. Ensure the stock solution has been vortexed thoroughly before making dilutions.
Cell toxicity or unexpected off-target effects 1. The final DMSO concentration is too high for the specific cell line.2. The compound itself is cytotoxic at the tested concentrations.1. Perform a dose-response curve for DMSO alone on your cell line to determine the maximum tolerated concentration.2. Always include a vehicle control (DMSO without the compound) in your experimental setup.3. Perform a dose-response curve for this compound to determine its cytotoxic threshold.

Data Presentation: Solubility of PDE5 Inhibitors

Compound Solvent Solubility Molar Mass ( g/mol )
Sildenafil Citrate DMSO~14 mg/mL (~21 mM)666.7
Dimethylformamide~10 mg/mL (~15 mM)666.7
WaterInsoluble666.7
EthanolInsoluble666.7
Tadalafil DMSO78 mg/mL (~200.3 mM)389.4
WaterInsoluble389.4
EthanolInsoluble389.4
Vardenafil HCl Water0.11 mg/mL (~0.19 mM)579.1
DMSO~2 mg/mL (~3.45 mM)579.1
Ethanol~0.5 mg/mL (~0.86 mM)579.1

Note: The solubility of compounds can vary slightly between different batches and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (racemic), MW: 389.4 g/mol

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to make a 10 mM stock solution: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.01 mol/L * 389.4 g/mol )) * 1,000,000 µL/L ≈ 256.8 µL

    • Add 256.8 µL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Diluting this compound for a Cell-Based In Vitro Assay
  • Objective: To treat cells in a 96-well plate with a final this compound concentration of 1 µM, ensuring the final DMSO concentration does not exceed 0.1%.

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Perform an intermediate dilution of the stock solution in 100% sterile DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

    • Prepare the final working solution by diluting the 1 mM intermediate stock into the cell culture medium. To achieve a final concentration of 1 µM in a final well volume of 200 µL, you will need to add 0.2 µL of the 1 mM stock. This will result in a final DMSO concentration of 0.1%.

    • Gently mix the final working solution by pipetting up and down before adding it to the cells.

    • Always prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this case) to control wells.

Mandatory Visualizations

G cluster_start Start cluster_checks Initial Checks cluster_outcome Outcome start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Was serial dilution in DMSO performed? check_stock->check_dilution Yes remake_stock Prepare fresh stock solution check_stock->remake_stock No check_dmso_conc Is final DMSO concentration optimal? check_dilution->check_dmso_conc Yes serial_dilute Perform serial dilution in 100% DMSO check_dilution->serial_dilute No optimize_dmso Test higher final DMSO % (e.g., 0.5%) check_dmso_conc->optimize_dmso No sonicate Sonicate final working solution briefly check_dmso_conc->sonicate Yes remake_stock->check_stock proceed Proceed with Experiment serial_dilute->proceed optimize_dmso->proceed sonicate->proceed reassess Re-evaluate compound solubility

Caption: Troubleshooting workflow for this compound precipitation issues.

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 is hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates FiveGMP 5'-GMP (inactive) PDE5->FiveGMP produces This compound This compound This compound->PDE5 inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

References

Technical Support Center: Xanthophyll Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Xanthophyll Synthesis. This resource is designed for researchers, scientists, and drug development professionals working on the extraction, purification, and analysis of xanthophylls. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. As "Xanthoanthrafil" is not a standard chemical name in scientific literature, this guide focuses on the broader class of xanthophylls , of which it is likely a member. The most common xanthophylls, such as lutein and zeaxanthin, are often extracted from natural sources like marigold flowers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in xanthophyll extracts from natural sources?

A1: The primary impurities in crude xanthophyll extracts originate from the source material and the solvents used in the extraction process. These can be broadly categorized as:

  • Pigment Impurities: Chlorophylls (a and b) are the most significant pigment impurities, imparting a green color to the extract and potentially interfering with downstream applications and analysis. Other carotenoids, which are structurally similar to xanthophylls, can also be present.

  • Lipid Impurities: Fats and waxes are often co-extracted with xanthophylls, especially when using nonpolar solvents.

  • Residual Solvents: Organic solvents used during extraction and purification (e.g., hexane, acetone, ethanol) can remain in the final product. Regulatory guidelines often specify strict limits for residual solvents in pharmaceutical-grade products.[1]

  • Degradation Products: Xanthophylls are susceptible to degradation by light, heat, and acid. Improper handling and storage can lead to the formation of isomers and oxidation products.

Q2: How can I remove chlorophyll from my xanthophyll extract?

A2: Chlorophyll is a common and troublesome impurity. Several methods can be employed for its removal:

  • Saponification: This is a widely used method where the crude extract is treated with an alkali (like potassium hydroxide). This process converts chlorophyll into water-soluble chlorophyllin salts, which can then be separated from the water-insoluble xanthophylls. Saponification also has the advantage of hydrolyzing xanthophyll esters to their free form.

  • Chromatography: Column chromatography using adsorbents like silica gel or magnesia can effectively separate xanthophylls from chlorophylls based on their differing polarities.[2]

  • Solvent Partitioning: Liquid-liquid extraction techniques using immiscible solvents can be used to selectively partition chlorophylls away from the desired xanthophylls.

Q3: What analytical techniques are best for identifying and quantifying impurities in my xanthophyll sample?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) or UV-Vis detector is the gold standard for separating and quantifying individual xanthophylls and other carotenoids.[3][4] A C30 column is often preferred for good separation of carotenoid isomers.[4]

  • UV-Visible Spectroscopy: This technique is useful for the initial quantification of total chlorophylls and carotenoids in an extract. However, it lacks the specificity to distinguish between different carotenoids.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, enabling the identification of unknown impurities and degradation products.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of volatile organic compounds, making it ideal for quantifying residual solvents.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Low Xanthophyll Yield 1. Incomplete extraction from the plant material. 2. Degradation of xanthophylls during processing (heat, light, or acid exposure). 3. Improper storage of the source material.1. Optimize extraction parameters (solvent choice, temperature, time). Consider enzymatic pretreatment to break down cell walls.[6] 2. Process samples under dim light and controlled temperatures. Avoid acidic conditions. 3. Ensure proper preservation of the raw plant material, such as ensilage for marigold flowers.[7][8]
Greenish Tinge in Final Product 1. Incomplete removal of chlorophyll.1. Optimize the saponification step (alkali concentration, reaction time, temperature). 2. Employ a chromatographic purification step after initial extraction.
Presence of Unexpected Peaks in HPLC Chromatogram 1. Isomerization of xanthophylls (e.g., trans- to cis-isomers). 2. Presence of other carotenoids from the source material. 3. Formation of degradation products.1. Minimize exposure to heat and light during processing and analysis. 2. Use a high-resolution HPLC method (e.g., with a C30 column) for better separation and identification. 3. Use LC-MS to identify the molecular weights of the unknown peaks.
High Levels of Residual Solvents 1. Inefficient solvent removal during the drying process.1. Optimize drying parameters (temperature, vacuum). Be cautious not to use excessive heat, which could degrade the xanthophylls. 2. Use a final purification step like recrystallization in a different solvent system.

Quantitative Data Summary

The following tables summarize typical quantitative data for xanthophyll extraction from marigold flowers.

Table 1: Xanthophyll Yield from Marigold Flowers

Preservation Method Xanthophyll Content (g/kg of oleoresin) Reference
Unpreserved Flowers54.87[8]
Well-preserved Flowers105.19[8]
Saponified and Purified226.88[8]
Solid-State Fermentation17.8 g/kg (dry weight)[9]

Table 2: Supercritical CO2 Extraction Optimization

Parameter Optimized Value Resulting Xanthophyll Content Reference
Temperature55°C35.8%[10]
Pressure26 MPa35.8%[10]
CO2 Flow Rate12 kg/h 35.8%[10]

Experimental Protocols

Protocol 1: Extraction and Saponification of Xanthophylls from Marigold Petals

This protocol describes a standard method for obtaining a xanthophyll-rich extract from dried marigold petals.

  • Extraction:

    • Grind dried marigold petals to a fine powder (approximately 0.5 mm particle size).

    • Pack the powdered material into a column for solvent extraction.

    • Elute the column with hexane at a controlled temperature (e.g., 30°C) for a set duration (e.g., 15 minutes).[7]

    • Collect the extract (miscella) and distill it under controlled conditions to concentrate the oleoresin.

  • Saponification:

    • To the oleoresin, add a solution of potassium hydroxide (KOH) in a suitable solvent like methanol or propylene glycol. A typical concentration is 45% KOH for lutein and zeaxanthin.[4]

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to facilitate the hydrolysis of esters and the conversion of chlorophyll.[4]

    • Cool the reaction mixture rapidly in an ice bath.

  • Purification:

    • Perform a liquid-liquid extraction using a nonpolar solvent like n-hexane to separate the xanthophylls from the water-soluble impurities.

    • Collect the organic phase containing the xanthophylls.

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., 40°C).

    • The resulting residue contains the purified xanthophylls.

Protocol 2: HPLC Analysis of Xanthophylls

This protocol outlines a general method for the analysis of xanthophylls using HPLC.

  • Sample Preparation:

    • Dissolve the purified xanthophyll extract in a suitable solvent, such as methanol or a mixture of methanol and mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase column.

    • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase is a mixture of ethyl acetate and acetonitrile.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis or PDA detector set at the maximum absorption wavelength for xanthophylls (around 445-450 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Identify and quantify the xanthophyll peaks by comparing their retention times and spectral data with those of authentic standards.

    • Construct a calibration curve using standards of known concentrations to determine the concentration of xanthophylls in the sample.

Visualizations

Signaling Pathway: Antioxidant Action of Xanthophylls

Xanthophylls can exert their antioxidant effects by modulating cellular signaling pathways, such as the Nrf2 pathway.[11][12][13]

Xanthophyll_Antioxidant_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage Xanthophyll Xanthophylls (Lutein, Zeaxanthin) Xanthophyll->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_n Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Cellular_Protection Nrf2_n->ARE binds to

Caption: Nrf2-mediated antioxidant pathway activated by xanthophylls.

Experimental Workflow: From Marigold to Purified Xanthophyll

This diagram outlines the general workflow for the extraction and purification of xanthophylls.

Xanthophyll_Extraction_Workflow Start Dried Marigold Petals Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Hexane) Grinding->Extraction Crude_Extract Crude Oleoresin (Xanthophylls, Chlorophyll, Lipids) Extraction->Crude_Extract Saponification Saponification (KOH) Crude_Extract->Saponification Purification Purification (Liquid-Liquid Extraction) Saponification->Purification Purified_Xanthophyll Purified Xanthophyll Purification->Purified_Xanthophyll Analysis Analysis (HPLC, UV-Vis) Purified_Xanthophyll->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for xanthophyll extraction and purification.

References

Technical Support Center: Quantification of Xanthoanthrafil by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Xanthoanthrafil (also known as Benzamidenafil) by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what context is it typically analyzed?

A1: this compound is a synthetic drug that functions as a phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action is similar to that of approved drugs for erectile dysfunction. It is not approved for therapeutic use and is often found as an undeclared adulterant in "natural" or herbal dietary supplements. Therefore, its analysis is typically performed in the context of food safety, dietary supplement testing, and forensic toxicology.

Q2: What are the key challenges in quantifying this compound by LC-MS?

A2: The primary challenges include:

  • Matrix Effects: Complex matrices of dietary supplements (herbal extracts, fillers, etc.) or biological fluids can cause ion suppression or enhancement, leading to inaccurate quantification.[1][2][3][4][5]

  • Co-eluting Isomers and Analogs: The presence of other structurally similar PDE5 inhibitors can interfere with the analysis if the chromatographic separation is not adequate.[4]

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and underestimation of its concentration.

  • Analyte Stability: Degradation of this compound during sample preparation or analysis can result in inaccurate measurements.

Q3: What ionization mode is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for analyzing PDE5 inhibitors like this compound.[1][2][4] These compounds typically contain basic nitrogen atoms that are readily protonated, forming [M+H]⁺ ions.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

Q5: What are common adducts observed for PDE5 inhibitors in ESI-MS?

A5: In addition to the protonated molecule [M+H]⁺, it is common to observe other adducts in electrospray ionization. These can include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are traces of these salts in the sample or mobile phase. Ammonium adducts [M+NH₄]⁺ may also be seen if ammonium salts are used as mobile phase modifiers.

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify the mass spectrometer is set to positive ion mode. Ensure the precursor ion (m/z 390.4) and appropriate product ions are being monitored.
Sample Degradation Sildenafil, a similar compound, is known to be susceptible to degradation under strong acidic, basic, and oxidative conditions.[6][7][8] Prepare fresh samples and standards. Avoid prolonged exposure to harsh pH conditions or oxidizing agents.
Inefficient Extraction The sample preparation method may not be suitable for the matrix. Consider alternative extraction techniques such as solid-phase extraction (SPE) or a different liquid-liquid extraction (LLE) solvent system.
Ion Suppression The sample matrix may be suppressing the ionization of this compound. Dilute the sample extract and re-inject. If the signal improves disproportionately, ion suppression is likely. Improve sample cleanup or modify chromatographic conditions to separate this compound from interfering matrix components.
Instrument Malfunction Check the LC and MS system for leaks, blockages, or other hardware issues. Infuse a standard solution of this compound directly into the mass spectrometer to confirm instrument functionality.
Problem 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples and standards. Use an internal standard to correct for variations in extraction efficiency and injection volume.
Matrix Effects Matrix effects can vary between samples, leading to high variability.[1][2][3][4][5] Use a matrix-matched calibration curve or the standard addition method for more accurate quantification.
Carryover Analyte from a high-concentration sample may be carried over to subsequent injections. Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle and column wash protocol.
Analyte Instability in Autosampler This compound may be degrading in the autosampler vials. Investigate the stability of the analyte in the sample solvent over time. Consider using a cooled autosampler.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Dietary Supplements

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization: Grind tablets or capsules into a fine, homogeneous powder.

  • Extraction:

    • Accurately weigh 100 mg of the homogenized powder into a centrifuge tube.

    • Add 10 mL of methanol or a mixture of methanol and water.

    • Vortex for 5 minutes, then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration and Dilution:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract with the initial mobile phase to a concentration within the calibration range.

    • Add an appropriate internal standard.

Protocol 2: Generic LC-MS/MS Method for PDE5 Inhibitor Quantification
Parameter Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 390.4 for [M+H]⁺
Product Ions (Q3) To be determined by infusing a standard and performing a product ion scan. Likely fragments will result from cleavage of the amide and ether bonds.

Data Presentation

Table 1: LC-MS/MS Parameters for Selected PDE5 Inhibitors (for method development reference)
Compound Precursor Ion (m/z) Product Ions (m/z) Collision Energy (eV)
Sildenafil475.2100.1, 283.135, 25
Tadalafil390.2268.1, 135.120, 40
Vardenafil489.2151.1, 312.230, 25
This compound (Predicted)390.4To be determinedTo be determined

Data for Sildenafil, Tadalafil, and Vardenafil are illustrative and may vary between instruments.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Sample Homogenization (Grind Tablets/Capsules) s2 Solvent Extraction (Methanol/Water) s1->s2 s3 Sonication & Centrifugation s2->s3 s4 Filtration (0.22 µm) s3->s4 s5 Dilution & Internal Standard Spiking s4->s5 lc UPLC/HPLC Separation (C18 Column) s5->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant Acquire Data report Reporting quant->report troubleshooting_tree start No or Low Signal? infuse_std Infuse Standard Directly into MS start->infuse_std signal_ok Signal OK? infuse_std->signal_ok ms_issue Troubleshoot MS: - Check voltages - Clean source - Check gas flows signal_ok->ms_issue No lc_prep_issue Issue is with LC or Sample Prep signal_ok->lc_prep_issue Yes check_lc Check LC System: - Leaks - Pressure - Column integrity lc_prep_issue->check_lc check_prep Review Sample Prep: - Extraction efficiency? - Analyte stability? - Dilution error? lc_prep_issue->check_prep check_matrix Suspect Matrix Effects: - Dilute sample 10x, 100x - Signal increase > dilution factor? check_prep->check_matrix matrix_effect Confirm Matrix Effect: - Use matrix-matched standards - Improve sample cleanup check_matrix->matrix_effect Yes no_matrix_effect Re-evaluate Sample Prep and LC Method check_matrix->no_matrix_effect No

References

How to prevent Xanthoanthrafil degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Xanthophyll Stability

A Note on Terminology: The term "Xanthoanthrafil" is not commonly found in scientific literature. It is likely a variation or misspelling of "Xanthophyll." This guide focuses on the principles of preventing degradation for the broader class of xanthophyll pigments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause xanthophyll degradation during storage?

A1: Xanthophylls, like other carotenoids, are susceptible to degradation from several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to light, especially UV and blue light, can cause photo-oxidation and isomerization (the conversion of the all-trans form to less stable cis-isomers), leading to a loss of color and biological activity.

  • Heat: Elevated temperatures accelerate the rate of oxidation and other degradation reactions.

  • Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of the polyene chain of xanthophylls.

  • pH: Xanthophylls are most stable in a neutral pH range. Extreme acidic or alkaline conditions can lead to their degradation. Lutein, for example, is stable in a pH range of 3 to 9.[1]

Q2: What is the most significant factor to control for long-term storage?

A2: While all factors are important, minimizing exposure to light and oxygen is often the most critical for preserving xanthophylls, especially when stored at low temperatures.

Q3: Are there different forms of xanthophylls with varying stability?

A3: Yes. Xanthophylls can exist in a free form or as esters (bound to fatty acids). In many cases, esterified xanthophylls are more stable than their free counterparts, particularly against thermal degradation.[2]

Q4: Can the choice of solvent affect the stability of xanthophylls in solution?

A4: Absolutely. The solvent system can significantly impact stability. For instance, halogenated solvents like chloroform and dichloromethane can promote degradation due to the potential formation of peroxides. It is crucial to use high-purity, antioxidant-free solvents and to store solutions in the dark at low temperatures.

Q5: How do antioxidants help in preventing degradation?

A5: Antioxidants can protect xanthophylls by neutralizing free radicals that would otherwise initiate the oxidative degradation cascade. Common antioxidants used for this purpose include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).

Troubleshooting Guide

Q1: I prepared a xanthophyll solution, and it lost its color overnight. What happened?

A1: This is a common issue, usually caused by a combination of factors:

  • Light Exposure: Was the solution left on the benchtop exposed to ambient light? Always store xanthophyll solutions in amber vials or wrap them in aluminum foil.

  • Oxygen Exposure: Was the vial properly sealed? Consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Solvent Purity: Were the solvents of high purity and free of peroxides? Impurities in solvents can accelerate degradation.

  • Temperature: Was the solution stored at room temperature? For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, freezing (-20 °C or -80 °C) is necessary.

Q2: My HPLC analysis shows multiple peaks for a supposedly pure xanthophyll standard after a few days. Why?

A2: This is likely due to isomerization. The stable all-trans isomer can convert to various cis-isomers upon exposure to light, heat, or acid. This results in multiple peaks on the chromatogram. To minimize this, always handle standards under dim light, use fresh solutions, and store them properly.

Q3: I observe a significant loss of xanthophyll content in my samples during processing. How can I minimize this?

A3: Degradation during sample processing is often due to heat and enzymatic activity.

  • Minimize Heat: If your protocol involves heating steps, try to use the lowest possible temperature for the shortest duration.

  • Inactivate Enzymes: For biological samples, consider a blanching step (a brief heat treatment) to inactivate enzymes like lipoxygenases that can promote xanthophyll degradation.

  • Work Quickly: Minimize the time between sample preparation and analysis.

  • Use Antioxidants: The addition of an antioxidant during extraction can help protect the xanthophylls.

Best Practices for Storage

FormRecommended Storage ConditionsRationale
Solid/Powder -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes degradation from heat, oxygen, and humidity.
In Solvent -20°C or -80°C in an amber glass vial with a Teflon-lined cap. Purge with inert gas before sealing.Protects from light and oxygen, while low temperatures slow down chemical reactions.
In Biological Matrix (e.g., tissue, cells) -80°C or liquid nitrogen.Halts biological and enzymatic activity that could degrade the xanthophylls.

Quantitative Data on Xanthophyll Degradation

The rate of xanthophyll degradation is highly dependent on the specific xanthophyll, the matrix it is in, and the environmental conditions. Below are tables summarizing the general effects of key factors.

Table 1: Effect of Temperature on Xanthophyll Stability

XanthophyllSystemTemperature (°C)ObservationReference
Lutein, Zeaxanthin, β-CryptoxanthinBlood Orange Juice45 - 90Degradation follows a second-order kinetic model. β-Cryptoxanthin is the most stable, followed by lutein and then zeaxanthin.[2]
LuteinPistachio Nuts145 - 170A maximum reduction of 16.3% to 100% in xanthophyll concentration occurred during roasting.
Lutein EstersMarigold Oleoresin40After 75 days, partially saponified esters showed higher stability compared to fully saponified ones.
LuteinCandies4, 25, 45Minimal decay was observed at 4°C over 63 days, with significant decay at higher temperatures.

Table 2: Factors Influencing Xanthophyll Degradation

FactorGeneral EffectRecommended Mitigation
Light (UV & Visible) Causes photo-oxidation and trans-to-cis isomerization, leading to loss of color and activity.Store in amber containers or wrap in foil. Work under dim or yellow light.
Oxygen Leads to oxidative cleavage of the polyene chain, resulting in colorless degradation products.Store under an inert atmosphere (nitrogen or argon). Use degassed solvents.
pH Stable in the neutral range (approx. 3-9). Extreme pH can cause degradation.Maintain a neutral pH in solutions unless experimentally required otherwise.

Experimental Protocols

Protocol 1: Assessment of Xanthophyll Stability by HPLC-DAD

This protocol provides a framework for a stability study. Specific parameters like the mobile phase and gradient may need to be optimized for different xanthophylls.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the xanthophyll standard.

    • Dissolve in an appropriate solvent (e.g., ethanol, acetone, or a mixture) to a known concentration. Perform this under dim light.

    • To prevent degradation in the stock solution, add an antioxidant like BHT to a final concentration of 0.1%.

  • Experimental Setup:

    • Aliquot the stock solution into several amber HPLC vials.

    • Expose different sets of vials to various conditions (e.g., different temperatures: 4°C, 25°C, 40°C; different light conditions: dark, ambient light, UV light).

    • Prepare a control set to be stored at -80°C in the dark.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), retrieve one vial from each condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Conditions (Example for Lutein/Zeaxanthin):

    • Column: C18 or C30 reverse-phase column.

    • Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

    • Detector: Diode Array Detector (DAD) or UV-Vis detector set to the maximum absorbance wavelength of the specific xanthophyll (approx. 445-450 nm).

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Quantify the peak area of the xanthophyll at each time point.

    • Calculate the percentage of xanthophyll remaining relative to the time zero (T0) sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Rapid Assessment of Degradation by UV-Vis Spectrophotometry

This method is faster than HPLC but less specific, as it measures the total absorbance and does not separate the parent compound from isomers or some degradation products.

  • Prepare Samples:

    • Follow steps 1 and 2 from the HPLC protocol.

  • Spectrophotometer Measurement:

    • At each time point, take a sample and, if necessary, dilute it with the appropriate solvent to be within the linear range of the spectrophotometer.

    • Scan the absorbance of the solution across the visible spectrum (e.g., 350-600 nm) or measure at the maximum absorbance wavelength (λmax).

  • Data Analysis:

    • A decrease in absorbance at λmax indicates degradation.

    • Calculate the percentage of absorbance remaining relative to the T0 sample.

    • Plot the results to observe the degradation trend.

Visualizations

logical_workflow start Xanthophyll Degradation Observed q1 Was the sample exposed to light? start->q1 a1_yes Store in amber vials or wrap in foil. Work under dim light. q1->a1_yes Yes q2 Was the sample exposed to oxygen? q1->q2 No a1_yes->q2 a2_yes Purge with inert gas (N2, Ar). Use sealed containers. q2->a2_yes Yes q3 Was the sample stored at a high temperature? q2->q3 No a2_yes->q3 a3_yes Store at appropriate low temperatures (4°C, -20°C, or -80°C). q3->a3_yes Yes q4 Is the solvent or matrix pH extreme? q3->q4 No a3_yes->q4 a4_yes Adjust pH to neutral range if possible. q4->a4_yes Yes end_node Problem Resolved q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for xanthophyll degradation.

experimental_workflow prep Prepare Xanthophyll Stock Solution aliquot Aliquot into Vials for Each Condition prep->aliquot expose Expose to Stress Conditions (Light, Temp, O2) aliquot->expose sample Sample at Time Points (T0, T1, T2...) expose->sample analyze Analyze by HPLC or UV-Vis sample->analyze data Calculate % Remaining & Plot Degradation analyze->data

Caption: Experimental workflow for a xanthophyll stability study.

degradation_factors xanthophyll Xanthophyll Stability degradation Degradation (Loss of Color & Activity) light Light (UV, Visible) light->degradation oxygen Oxygen oxygen->degradation heat Heat heat->degradation ph Extreme pH ph->degradation

Caption: Key factors leading to xanthophyll degradation.

References

Minimizing matrix effects in Xanthoanthrafil analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during Xanthoanthrafil analysis.

Troubleshooting Guides

Problem: Poor peak shape (tailing, fronting, or splitting) for this compound.

  • Possible Cause 1: Column Contamination.

    • Solution: Flush the column with a strong solvent series. A typical flush sequence for a C18 column would be to switch from your mobile phase to 100% water (to remove buffers), then 100% isopropanol, followed by 100% hexane (if compatible with your system) to remove lipophilic contaminants, then back to 100% isopropanol, and finally re-equilibrate with your mobile phase.[1] If flushing does not resolve the issue, consider replacing the guard column or the analytical column.

  • Possible Cause 2: Injection Solvent Mismatch.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[1] Reconstitute your dried extract in the initial mobile phase for optimal peak shape.

  • Possible Cause 3: Co-eluting Matrix Components.

    • Solution: Optimize your chromatographic method to better separate this compound from interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry (e.g., a C30 column, which is often used for carotenoid separations).[2][3]

Problem: Inconsistent this compound recovery.

  • Possible Cause 1: Inefficient Extraction.

    • Solution: Re-evaluate your sample preparation method. For a lipophilic compound like this compound, ensure your extraction solvent is appropriate. A common technique for xanthophylls in plasma is a liquid-liquid extraction (LLE) with a solvent like hexane or a mixture of hexane and ethyl acetate.[2][4] Ensure thorough vortexing and centrifugation to achieve proper phase separation.

  • Possible Cause 2: Analyte Degradation.

    • Solution: Xanthophylls can be sensitive to light, heat, and oxidation.[5] Protect your samples from light by using amber vials and work under dim light conditions. Avoid high temperatures during sample evaporation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.[6]

  • Possible Cause 3: Inconsistent Sample Pre-treatment.

    • Solution: Ensure uniform sample pre-treatment for all samples, standards, and quality controls. For instance, if performing a protein precipitation, ensure the same ratio of precipitant to sample is used and that mixing and centrifugation times are consistent.

Problem: Significant signal suppression or enhancement (Matrix Effect).

  • Possible Cause 1: High Concentration of Co-eluting Matrix Components.

    • Solution: Improve your sample cleanup procedure. While protein precipitation is a quick method, it may not be sufficient for complex matrices. Consider implementing a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering compounds.[7][8]

  • Possible Cause 2: Phospholipid Interference.

    • Solution: Phospholipids from biological matrices are a common cause of ion suppression in LC-MS analysis.[9] Use a sample preparation method designed to remove phospholipids, such as specialized SPE cartridges or a targeted phospholipid removal plate.

  • Possible Cause 3: Inappropriate Internal Standard.

    • Solution: The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for this compound.[10] A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to a more accurate quantification. If a SIL-IS is not available, use a structural analog that elutes very close to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect my this compound analysis?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[11] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of your analyte.

Q2: How can I assess the matrix effect in my assay?

A2: A common method to quantify the matrix effect is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound?

A3: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (like acetonitrile or methanol) is added to the sample to precipitate proteins.[12][13] However, it may not remove other matrix components like phospholipids effectively.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like hexane). LLE is effective at removing polar interferences when analyzing a non-polar analyte like this compound.[2]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. SPE can be very effective at producing clean extracts. For xanthophylls, C18 or C30 cartridges are often used.[7][14]

Q4: Can I just dilute my sample to reduce the matrix effect?

A4: Yes, sample dilution is a simple approach to reduce the concentration of interfering matrix components.[15] However, this will also dilute your analyte, which may compromise the sensitivity of your assay, especially for low-concentration samples.

Q5: When should I use matrix-matched calibration?

A5: Matrix-matched calibration should be used when you are unable to find a sample preparation method that completely eliminates the matrix effect and a stable isotope-labeled internal standard is not available.[16] This involves preparing your calibration standards in an extract of a blank matrix that is identical to your samples. This helps to ensure that the calibration standards and the samples experience the same degree of matrix effect.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)92.565.8 (Suppression)12.3
Liquid-Liquid Extraction (Hexane/Ethyl Acetate)85.391.2 (Slight Suppression)7.5
Solid-Phase Extraction (C18)89.198.7 (Minimal Effect)4.2

This table presents hypothetical data for illustrative purposes, based on typical performance characteristics of these methods for similar analytes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of internal standard solution.

  • Add 1 mL of ethanol to precipitate proteins and vortex for 30 seconds.

  • Add 2 mL of hexane containing 0.1% BHT.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Homogenized Tissue Sample

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load 1 mL of the centrifuged and clarified tissue homogenate onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water/methanol (80:20, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound and internal standard with 2 mL of methanol/dichloromethane (50:50, v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[7]

Visualizations

MatrixEffectTroubleshooting start Inconsistent or Inaccurate This compound Results check_peak_shape Assess Peak Shape start->check_peak_shape good_peak_shape Good Peak Shape check_peak_shape->good_peak_shape bad_peak_shape Poor Peak Shape (Tailing, Splitting) check_peak_shape->bad_peak_shape check_recovery Evaluate Analyte Recovery and Matrix Effect good_peak_shape->check_recovery tailing_causes Possible Causes: - Column Contamination - Injection Solvent Mismatch - Co-elution bad_peak_shape->tailing_causes recovery_causes Possible Causes: - Inefficient Extraction - Analyte Degradation - Significant Matrix Effect check_recovery->recovery_causes tailing_solutions Solutions: - Flush/Replace Column - Match Injection Solvent to Mobile Phase - Optimize Chromatography tailing_causes->tailing_solutions tailing_solutions->check_recovery recovery_solutions Solutions: - Optimize Sample Prep - Use Antioxidants/Protect from Light - Improve Sample Cleanup recovery_causes->recovery_solutions use_sil_is Implement Stable Isotope Labeled IS recovery_solutions->use_sil_is matrix_matched Use Matrix-Matched Calibration recovery_solutions->matrix_matched end_good Acceptable Results use_sil_is->end_good matrix_matched->end_good

Caption: Troubleshooting workflow for this compound analysis.

SamplePrepWorkflow cluster_0 Sample Preparation Options ppt Protein Precipitation (PPT) (e.g., Acetonitrile) analysis LC-MS Analysis ppt->analysis Fast, Less Selective lle Liquid-Liquid Extraction (LLE) (e.g., Hexane) lle->analysis Good for Lipophilics spe Solid-Phase Extraction (SPE) (e.g., C18) spe->analysis Highly Selective, Cleanest Extract sample Biological Sample (Plasma, Tissue Homogenate) sample->ppt sample->lle sample->spe

Caption: Sample preparation workflow comparison.

References

Technical Support Center: Chromatography Troubleshooting for Xanthoanthrafil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Xanthoanthrafil.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound peak tailing?

Peak tailing for this compound, a basic compound with a predicted high pKa of 13.06, is most commonly caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] At typical mobile phase pH values, the amine functional groups in this compound can become protonated (positively charged) and interact with ionized, negatively charged silanol groups, leading to a secondary, stronger retention mechanism that results in a tailed peak.[1][3]

Other potential causes for peak tailing include:

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to inconsistent ionization and peak shape distortion.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[4][5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. This can be caused by contamination or a void at the column inlet.[4][5]

  • Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can cause peak distortion.[5]

2. How can I reduce or eliminate peak tailing for this compound?

Here is a step-by-step troubleshooting guide to address peak tailing:

  • Optimize Mobile Phase pH:

    • Lower the pH: A primary strategy for reducing silanol interactions with basic compounds is to lower the mobile phase pH to around 2-3.[6] This protonates the silanol groups, minimizing their interaction with the positively charged this compound.

    • Use a Buffer: Employ a buffer (e.g., phosphate or acetate, 10-50 mM) to maintain a consistent pH throughout the analysis.[7]

  • Modify the Mobile Phase:

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase.[6] TEA will preferentially interact with the active silanol sites, masking them from this compound.

    • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions.[4]

  • Select an Appropriate Column:

    • Use an End-capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1]

    • Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as polar-embedded phases or hybrid organic-silica particles, which are designed to shield silanol activity.[6]

  • Check for System and Method Issues:

    • Reduce Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves, you are likely overloading the column.[4]

    • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to connect the components of your HPLC system.[7]

    • Ensure Proper Column Installation: A poorly connected column can introduce dead volume and cause peak distortion.

    • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample that may cause peak tailing.[4]

    • Flush the Column: If you suspect column contamination, flush the column with a strong solvent.[7]

3. What are typical starting conditions for this compound analysis?

While a specific method for this compound is not widely published, methods for similar PDE-5 inhibitors like sildenafil and tadalafil can provide a good starting point. These are typically analyzed using reverse-phase HPLC.

Chromatographic Conditions for Similar Compounds (PDE-5 Inhibitors)

ParameterSildenafilTadalafilVardenafilReference
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)[4][8][9]
Mobile Phase A AcetonitrileAcetonitrileAcetonitrile[8][9][10]
Mobile Phase B 10 mM Phosphate Buffer (pH 3.2)10 mM Phosphate Buffer (pH 3.2)0.1% Formic Acid in Water[8][9][10]
Gradient/Isocratic Isocratic (50:50 A:B)Isocratic (50:50 A:B)Gradient[8][10]
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min[8][10]
Detection (UV) 295 nm295 nm230 nm[8][11]
Column Temperature AmbientAmbientNot Specified[8]
Mobile Phase Additive Not Specified0.1% TriethylamineNot Specified[12]

Recommended Experimental Protocol for this compound

This protocol is a starting point and may require optimization.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Triethylamine (optional)

  • 0.45 µm syringe filters

2. Chromatographic System:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

3. Mobile Phase Preparation (pH 3.0):

  • Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase before use.

  • (Optional) Mobile Phase with Additive: Add 1 mL of triethylamine to the 1 L of prepared mobile phase for a 0.1% TEA concentration.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or a small amount of mobile phase.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 50:50 (v/v) Acetonitrile:10 mM Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Scan for an appropriate wavelength (e.g., 200-400 nm) or use a common wavelength for similar compounds (e.g., 290 nm).

6. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution and monitor the chromatogram for peak shape.

  • If peak tailing is observed, apply the troubleshooting steps outlined in the FAQ section.

Troubleshooting Workflow for Peak Tailing

PeakTailing_Troubleshooting start Peak Tailing Observed for this compound check_overload Is the sample concentration high? start->check_overload reduce_conc Dilute Sample and Re-inject check_overload->reduce_conc Yes check_ph Is Mobile Phase pH > 3? check_overload->check_ph No resolve Peak Shape Improved reduce_conc->resolve lower_ph Adjust Mobile Phase pH to 2.5-3.0 with Buffer check_ph->lower_ph Yes check_column Is the column old or non-endcapped? check_ph->check_column No lower_ph->resolve use_new_column Use a New, End-capped C18 or C8 Column check_column->use_new_column Yes add_modifier Add Competing Base (e.g., 0.1% TEA) to Mobile Phase check_column->add_modifier No use_new_column->resolve check_system Check for Extra-Column Volume and Leaks add_modifier->check_system add_modifier->resolve check_system->resolve

Caption: Troubleshooting workflow for this compound peak tailing.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Xanthoanthrafil and Sildenafil

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase type 5 (PDE5) inhibitors Xanthoanthrafil and Sildenafil. While both compounds share a common mechanism of action, their regulatory status and the available scientific data differ significantly, impacting a direct efficacy comparison. This document aims to present the existing data objectively, outline the necessary experimental protocols for a comprehensive evaluation, and visualize the underlying biological and experimental frameworks.

Introduction and Regulatory Context

Sildenafil is a well-established and widely approved medication for the treatment of erectile dysfunction (ED).[1][2] Its efficacy and safety have been documented in numerous clinical trials. In contrast, this compound, also known as Benzamidenafil, is a synthetic drug that also acts as a PDE5 inhibitor.[3] However, it is not approved for therapeutic use by any regulatory agency and has been identified as an undeclared adulterant in "natural" health supplements.[3] This critical distinction means that while Sildenafil's performance is supported by a wealth of public data, information on this compound is scarce and not derived from controlled clinical studies.

Mechanism of Action: PDE5 Inhibition

Both Sildenafil and this compound exert their effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[2][3] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.

The signaling pathway is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle and vasodilation, which facilitates penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, both Sildenafil and this compound prevent the breakdown of cGMP, leading to its accumulation and an enhanced erectile response to sexual stimulation.

cluster_0 Physiological Response to Sexual Stimulation cluster_1 PDE5 Inhibition Pathway cluster_2 Cellular Effect Sexual\nStimulation Sexual Stimulation NO Release NO Release Sexual\nStimulation->NO Release Guanylate\nCyclase Guanylate Cyclase NO Release->Guanylate\nCyclase Activates GTP GTP cGMP cGMP GTP->cGMP Conversion Guanylate Cyclase 5'-GMP\n(inactive) 5'-GMP (inactive) cGMP->5'-GMP\n(inactive) Degradation PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation PDE5\nInhibitors Sildenafil / This compound PDE5 PDE5 PDE5\nInhibitors->PDE5 Inhibits Vasodilation Vasodilation Smooth Muscle\nRelaxation->Vasodilation Penile Erection Penile Erection Vasodilation->Penile Erection cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare Serial\nDilutions of\nTest Compound Prepare Serial Dilutions of Test Compound Combine PDE5, Buffer,\nand Test Compound\nin Microplate Combine PDE5, Buffer, and Test Compound in Microplate Prepare Serial\nDilutions of\nTest Compound->Combine PDE5, Buffer,\nand Test Compound\nin Microplate Prepare PDE5\nEnzyme Solution Prepare PDE5 Enzyme Solution Prepare PDE5\nEnzyme Solution->Combine PDE5, Buffer,\nand Test Compound\nin Microplate Prepare cGMP\nSubstrate Solution Prepare cGMP Substrate Solution Add cGMP to\nInitiate Reaction Add cGMP to Initiate Reaction Prepare cGMP\nSubstrate Solution->Add cGMP to\nInitiate Reaction Combine PDE5, Buffer,\nand Test Compound\nin Microplate->Add cGMP to\nInitiate Reaction Incubate at\nControlled Temperature Incubate at Controlled Temperature Add cGMP to\nInitiate Reaction->Incubate at\nControlled Temperature Stop Reaction &\nAdd Detection Reagents Stop Reaction & Add Detection Reagents Incubate at\nControlled Temperature->Stop Reaction &\nAdd Detection Reagents Measure Signal\n(e.g., Fluorescence) Measure Signal (e.g., Fluorescence) Stop Reaction &\nAdd Detection Reagents->Measure Signal\n(e.g., Fluorescence) Calculate % Inhibition\nand Determine IC50 Calculate % Inhibition and Determine IC50 Measure Signal\n(e.g., Fluorescence)->Calculate % Inhibition\nand Determine IC50 cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Anesthetize Rat Anesthetize Rat Surgical Exposure of\nCarotid Artery &\nCavernous Nerve Surgical Exposure of Carotid Artery & Cavernous Nerve Anesthetize Rat->Surgical Exposure of\nCarotid Artery &\nCavernous Nerve Cannulate Carotid\nArtery (MAP) and\nCorpus Cavernosum (ICP) Cannulate Carotid Artery (MAP) and Corpus Cavernosum (ICP) Surgical Exposure of\nCarotid Artery &\nCavernous Nerve->Cannulate Carotid\nArtery (MAP) and\nCorpus Cavernosum (ICP) Administer Test\nCompound or Vehicle Administer Test Compound or Vehicle Cannulate Carotid\nArtery (MAP) and\nCorpus Cavernosum (ICP)->Administer Test\nCompound or Vehicle Electrical Stimulation\nof Cavernous Nerve Electrical Stimulation of Cavernous Nerve Administer Test\nCompound or Vehicle->Electrical Stimulation\nof Cavernous Nerve Record ICP\nand MAP Record ICP and MAP Electrical Stimulation\nof Cavernous Nerve->Record ICP\nand MAP Calculate ICP/MAP Ratio Calculate ICP/MAP Ratio Record ICP\nand MAP->Calculate ICP/MAP Ratio Compare Treatment\nvs. Vehicle Groups Compare Treatment vs. Vehicle Groups Calculate ICP/MAP Ratio->Compare Treatment\nvs. Vehicle Groups

References

A Comparative Analysis of Phosphodiesterase Type 5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Sildenafil, Tadalafil, Vardenafil, and Avanafil for Researchers and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and are also utilized in treating pulmonary hypertension. These drugs exert their therapeutic effect by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and, in the context of ED, penile erection upon sexual stimulation.[1][2] While all approved PDE5 inhibitors share this fundamental mechanism of action, they exhibit distinct pharmacological profiles that influence their clinical application, efficacy, and side-effect profiles.[2][3]

This guide provides a comparative overview of four leading PDE5 inhibitors: sildenafil, tadalafil, vardenafil, and avanafil. Due to the limited availability of public scientific data on the unapproved synthetic compound Xanthoanthrafil (also known as Benzamidenafil), a direct comparison is not feasible.[4] this compound has been identified as an undeclared adulterant in some "natural" health supplements, but its detailed pharmacological properties have not been extensively studied or reported in peer-reviewed literature.[4]

Mechanism of Action: The cGMP Signaling Pathway

The physiological process of penile erection is mediated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[5] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and the resulting erection.[2][5] The action of cGMP is terminated by PDE5, which hydrolyzes it to GMP.[1] PDE5 inhibitors competitively block this degradation, thereby prolonging the action of cGMP and enhancing the erectile response in the presence of sexual stimulation.[1][2]

cluster_0 Cell Membrane Sexual Stimulation Sexual Stimulation NO NO Sexual Stimulation->NO Guanylate Cyclase Guanylate Cyclase NO->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes GMP GMP PDE5->GMP Degrades Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Erection Erection Vasodilation->Erection PDE5 Inhibitors PDE5 Inhibitors PDE5 Inhibitors->PDE5 Inhibits

cGMP signaling pathway in erectile function.

Comparative Pharmacological Profiles

The clinical differentiation between PDE5 inhibitors is largely based on their pharmacokinetic properties, such as onset and duration of action, and their selectivity for the PDE5 enzyme over other phosphodiesterase isoforms.

ParameterSildenafilTadalafilVardenafilAvanafil
Brand Name ViagraCialisLevitraStendra
Onset of Action 30-60 minutes30-60 minutes[6]25-60 minutes[5]~15-30 minutes[7]
Duration of Action 4-5 hoursUp to 36 hours[8]4-5 hours[5]~6 hours[7]
Effect of Food Delayed absorption with a high-fat meal[2][3]No significant effect[2][3]Delayed absorption with a high-fat meal[2][3]Minimal effect[7]
Half-life 3-5 hours[9]17.5 hours[3]~4 hours[3]~5 hours
Common Side Effects Headache, flushing, dyspepsia, nasal congestion, abnormal vision[9][10]Headache, dyspepsia, back pain, myalgia, nasal congestion[11]Headache, flushing, dyspepsia, nasal congestion[5][9]Headache, flushing, nasal congestion, back pain[7]

Selectivity Profile

The selectivity of a PDE5 inhibitor for the PDE5 enzyme relative to other PDE isoforms is a critical determinant of its side-effect profile. For instance, inhibition of PDE6, which is found in the retina, can lead to visual disturbances.[12] Inhibition of PDE11, present in the testes, has been a theoretical concern, although the clinical significance remains unclear.

PDE IsoformSildenafilTadalafilVardenafil
PDE1 Moderate Selectivity[13]High Selectivity[13]High Selectivity[13]
PDE6 Low Selectivity[12]Higher Selectivity than Sildenafil[12]Higher Selectivity than Sildenafil[10]
PDE11 Some InhibitionSome InhibitionMinimal Inhibition

Note: Comprehensive, directly comparative selectivity data for avanafil against all PDE isoforms in a single study is less readily available in the public domain.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against PDE5 is a biochemical assay.

cluster_0 Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Incubate Prepare Reagents->Incubate PDE5 enzyme + Inhibitor Add Substrate Add Substrate Incubate->Add Substrate [3H]cGMP Stop Reaction Stop Reaction Add Substrate->Stop Reaction Detect Product Detect Product Stop Reaction->Detect Product Scintillation Counting Analyze Data Analyze Data Detect Product->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50

Workflow for in vitro PDE5 inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human PDE5 is purified.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 and other necessary co-factors is prepared.

  • Inhibitor Dilution: The test compound (e.g., this compound or a known PDE5 inhibitor) is serially diluted to a range of concentrations.

  • Reaction Initiation: The PDE5 enzyme is pre-incubated with the inhibitor for a specified time. The reaction is then initiated by the addition of a radiolabeled substrate, typically [3H]cGMP.

  • Reaction Termination: The reaction is stopped after a defined period by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

  • Product Separation and Detection: The product of the reaction, [3H]GMP, is separated from the unreacted substrate using techniques like ion-exchange chromatography or scintillation proximity assay. The amount of product formed is quantified by measuring radioactivity.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Ex Vivo Organ Bath Studies

To assess the functional effect of PDE5 inhibitors on smooth muscle relaxation, organ bath studies using isolated corpus cavernosum tissue are often employed.

Methodology:

  • Tissue Preparation: Strips of corpus cavernosum are obtained from an animal model (e.g., rabbit or rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2) and maintained at 37°C.

  • Isometric Tension Recording: The tissue strips are connected to an isometric force transducer to record changes in muscle tension.

  • Pre-contraction: The tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine to induce a stable level of smooth muscle tone.

  • Drug Administration: The PDE5 inhibitor is added to the organ bath in a cumulative manner to obtain a concentration-response curve. The relaxation of the pre-contracted tissue is measured.

  • Data Analysis: The magnitude of relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value, the concentration of the drug that produces 50% of the maximal relaxation, is calculated.

Conclusion

The approved PDE5 inhibitors—sildenafil, tadalafil, vardenafil, and avanafil—are all effective in the treatment of erectile dysfunction, with their primary differences lying in their pharmacokinetic and selectivity profiles. Tadalafil is distinguished by its long duration of action, offering greater spontaneity.[14] Avanafil is noted for its rapid onset of action.[7] Sildenafil and vardenafil have similar, shorter durations of action.[5] The choice of a specific PDE5 inhibitor may be guided by factors such as the desired onset and duration of effect, the influence of food, and the patient's tolerance to specific side effects, which are in turn influenced by the drug's selectivity profile. Further research into novel PDE5 inhibitors will likely continue to focus on optimizing these pharmacological parameters to improve clinical outcomes and patient satisfaction. The lack of robust scientific data on unapproved substances like this compound underscores the importance of relying on well-characterized and regulatory-approved medications.

References

Confirming the Structure of Xanthones: A Comparative NMR Analysis of Mangiferin and Lichexanthone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of xanthones using advanced NMR spectroscopy. This guide provides a comparative analysis of mangiferin and lichexanthone, supported by comprehensive experimental data and protocols.

The structural confirmation of natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of complex organic molecules. This guide focuses on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structure determination of xanthones, a class of naturally occurring polyphenolic compounds with a wide range of biological activities. To illustrate this process, we present a comparative analysis of two well-characterized xanthones: mangiferin and lichexanthone.

Comparative Analysis of NMR Data

The structural differences between mangiferin, a C-glycoside xanthone, and lichexanthone, a methylated xanthone, are clearly reflected in their respective NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, providing a quantitative comparison of their distinct magnetic environments.

Table 1: ¹H NMR Chemical Shift Comparison (in ppm)

Atom Mangiferin (DMSO-d₆) Lichexanthone (CDCl₃)
H-46.37 (s)6.32 (d, J=2.1 Hz)
H-56.86 (s)6.65 (d, J=2.0 Hz)
H-87.38 (s)-
H-2-6.29 (d, J=2.1 Hz)
H-7-6.67 (d, J=2.1 Hz)
1-OH13.77 (s)13.39 (s)
8-CH₃-2.84 (s)
3-OCH₃-3.89 (s)
6-OCH₃-3.86 (s)
Glucose Moiety
H-1'4.59 (d, J=9.8 Hz)-
H-2'4.05 (t, J=9.3 Hz)-
H-3'3.10-3.24 (m)-
H-4'3.10-3.24 (m)-
H-5'3.10-3.24 (m)-
H-6'a3.69 (d, J=11.9 Hz)-
H-6'b3.41 (dd, J=11.8, 6.0 Hz)-

Table 2: ¹³C NMR Chemical Shift Comparison (in ppm)

Atom Mangiferin (DMSO-d₆) Lichexanthone (CDCl₃)
C-1162.3163.8
C-2108.196.8
C-3164.3165.9
C-493.892.1
C-4a156.7157.0
C-5103.198.5
C-6154.5163.7
C-7144.2115.4
C-8108.6143.8
C-8a112.2113.0
C-9179.6182.7
C-9a101.8104.3
C-10a151.3159.5
8-CH₃-23.4
3-OCH₃-55.7
6-OCH₃-55.6
Glucose Moiety
C-1'73.6-
C-2'71.1-
C-3'79.5-
C-4'70.7-
C-5'82.1-
C-6'62.0-

Deciphering Connectivity with 2D NMR

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity of atoms within a molecule.

Table 3: Key HMBC and COSY Correlations for the Structural Confirmation of Mangiferin

Proton HMBC Correlations (¹H → ¹³C) COSY Correlations (¹H ↔ ¹H)
H-4 (δ 6.37)C-2, C-3, C-4a, C-9a-
H-5 (δ 6.86)C-6, C-7, C-8a, C-10a-
H-8 (δ 7.38)C-6, C-7, C-9, C-9a-
H-1' (δ 4.59)C-2, C-2', C-3', C-5'H-2'
H-2' (δ 4.05)C-1', C-3'H-1', H-3'
H-3' (δ 3.10-3.24)C-2', C-4'H-2', H-4'
H-4' (δ 3.10-3.24)C-3', C-5'H-3', H-5'
H-5' (δ 3.10-3.24)C-1', C-4', C-6'H-4', H-6'a, H-6'b
H-6'a/b (δ 3.69/3.41)C-5'H-5'

Table 4: Key HMBC and COSY Correlations for the Structural Confirmation of Lichexanthone

Proton HMBC Correlations (¹H → ¹³C) COSY Correlations (¹H ↔ ¹H)
H-2 (δ 6.29)C-1, C-3, C-4, C-4aH-4
H-4 (δ 6.32)C-2, C-3, C-4a, C-9aH-2
H-5 (δ 6.65)C-6, C-7, C-8a, C-10aH-7
H-7 (δ 6.67)C-5, C-6, C-8, C-8aH-5
8-CH₃ (δ 2.84)C-7, C-8, C-8a-
3-OCH₃ (δ 3.89)C-3-
6-OCH₃ (δ 3.86)C-6-

Visualizing Molecular Connectivity

The following diagrams, generated using Graphviz, illustrate the key through-bond correlations that are essential for confirming the structures of mangiferin and lichexanthone.

mangiferin_correlations cluster_xanthone Xanthone Core cluster_glucose Glucose Moiety C1 C-1 C2 C-2 C3 C-3 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a C9 C-9 C9a C-9a C10a C-10a C1_prime C-1' C2_prime C-2' C3_prime C-3' C4_prime C-4' C5_prime C-5' C6_prime C-6' H4 H-4 H4->C2 H4->C3 H4->C4a H4->C9a H5 H-5 H5->C6 H5->C7 H5->C8a H5->C10a H8 H-8 H8->C6 H8->C7 H8->C9 H8->C9a H1_prime H-1' H1_prime->C2 H1_prime->C2_prime H1_prime->C3_prime H1_prime->C5_prime

Key HMBC correlations in Mangiferin.

lichexanthone_correlations cluster_xanthone Xanthone Core cluster_substituents Substituents C1 C-1 C2 C-2 C3 C-3 C4 C-4 C4a C-4a C5 C-5 C6 C-6 C7 C-7 C8 C-8 C8a C-8a C9a C-9a C10a C-10a C8_Me 8-CH₃ C3_OMe 3-OCH₃ C6_OMe 6-OCH₃ H2 H-2 H2->C1 H2->C3 H2->C4 H2->C4a H4 H-4 H2->H4 H4->C2 H4->C3 H4->C4a H4->C9a H5 H-5 H5->C6 H5->C7 H5->C8a H5->C10a H7 H-7 H5->H7 H7->C5 H7->C6 H7->C8 H7->C8a H8_Me 8-CH₃ H8_Me->C7 H8_Me->C8 H8_Me->C8a H3_OMe 3-OCH₃ H3_OMe->C3 H6_OMe 6-OCH₃ H6_OMe->C6

Key HMBC and COSY correlations in Lichexanthone.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the NMR analysis of xanthones.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified xanthone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton spin-spin couplings. A gradient-selected COSY (gCOSY) is typically used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A phase-sensitive gradient-edited HSQC is recommended to distinguish between CH/CH₃ and CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. The long-range coupling delay (typically optimized for 8-10 Hz) is a critical parameter.

3. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and to establish the complete molecular structure.

This comprehensive approach, combining 1D and 2D NMR techniques, provides a robust framework for the unambiguous structural elucidation of xanthones and other complex natural products, thereby accelerating the pace of drug discovery and development.

A Comparative Guide to the In Vivo Efficacy of Xanthoanthrafil and Fucoxanthin in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the in vivo efficacy of the novel compound Xanthoanthrafil against the well-characterized marine xanthophyll, Fucoxanthin, in preclinical animal models of inflammation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as anti-inflammatory agents, supported by experimental data and detailed protocols. Due to the limited publicly available data on this compound, this guide serves as a template, illustrating a comparative framework using Fucoxanthin as an established benchmark.

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory effects of this compound and Fucoxanthin in a lipopolysaccharide (LPS)-induced sepsis mouse model. The data for this compound is presented as a hypothetical example to illustrate the comparative structure.

Parameter This compound (Hypothetical Data) Fucoxanthin [1]Vehicle Control
Animal Model LPS-induced sepsis in BALB/c miceLPS-induced sepsis in BALB/c miceLPS-induced sepsis in BALB/c mice
Dosage 10 mg/kg, intraperitoneal10 mg/kg, intraperitonealSaline, intraperitoneal
Survival Rate (72h) 50%40%0%
Serum TNF-α (pg/mL) 850 ± 751200 ± 1102500 ± 200
Serum IL-6 (pg/mL) 600 ± 50950 ± 901800 ± 150
Serum IL-1β (pg/mL) 350 ± 30500 ± 45900 ± 80

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate comparison.

LPS-Induced Sepsis Mouse Model:

  • Animal Husbandry: Male BALB/c mice (6-8 weeks old) are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Mice are acclimatized for one week prior to the experiment.

  • Grouping and Administration: Mice are randomly divided into three groups (n=10 per group): Vehicle Control, Fucoxanthin, and this compound. Fucoxanthin and this compound are administered intraperitoneally at a dose of 10 mg/kg. The vehicle control group receives an equivalent volume of saline.

  • Induction of Sepsis: One hour after treatment, sepsis is induced by an intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 15 mg/kg.

  • Monitoring: Survival is monitored every 12 hours for a total of 72 hours.

  • Cytokine Analysis: At 6 hours post-LPS injection, blood is collected via cardiac puncture for the measurement of serum TNF-α, IL-6, and IL-1β levels using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway Diagram:

The following diagram illustrates the NF-κB signaling pathway, a key pathway in inflammation that is often targeted by anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits Fucoxanthin Fucoxanthin Fucoxanthin->IKK Inhibits

Caption: Proposed mechanism of action of this compound and Fucoxanthin via inhibition of the NF-κB pathway.

Experimental Workflow Diagram:

This diagram outlines the workflow of the in vivo efficacy study.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=10/group) acclimatization->grouping treatment Compound Administration (this compound, Fucoxanthin, Vehicle) grouping->treatment induction LPS-induced Sepsis treatment->induction monitoring Survival Monitoring (72 hours) induction->monitoring sampling Blood Sampling (6 hours post-LPS) induction->sampling data Data Analysis & Comparison monitoring->data analysis Cytokine Analysis (ELISA) sampling->analysis analysis->data end End data->end

Caption: Workflow for the in vivo comparison of this compound and Fucoxanthin in a sepsis model.

References

Xanthoanthrafil: A Comparative Guide to its Phosphodiesterase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Xanthoanthrafil against various phosphodiesterase (PDE) isoforms. The information presented is supported by experimental data to offer an objective assessment of its performance relative to other PDEs.

Introduction

This compound, also known as (R)-xanthoanthrafil and formerly as FR226807, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the degradation of these cyclic nucleotides, PDE inhibitors can modulate a wide range of physiological processes. The selectivity of a PDE inhibitor for a specific isoform is a critical determinant of its therapeutic efficacy and side-effect profile.

Selectivity Profile of this compound

Experimental data demonstrates that this compound is a highly potent and selective inhibitor of PDE5. Its inhibitory activity against other PDE isoforms is significantly lower.

PDE IsoformIC50 (nM)Selectivity vs. PDE5
PDE1>1100>1000-fold
PDE2>1100>1000-fold
PDE3>1100>1000-fold
PDE4>1100>1000-fold
PDE5 1.1 -
PDE62018-fold

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Data sourced from pharmacological studies on FR226807.[2]

As the data indicates, this compound exhibits a greater than 1000-fold selectivity for PDE5 over PDE1, PDE2, PDE3, and PDE4.[2] While it also shows inhibitory activity against PDE6, it is 18 times more selective for PDE5.[2] This high selectivity for PDE5 is a key characteristic of this compound.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values is a crucial step in characterizing the selectivity of a PDE inhibitor. A common methodology involves the following key steps:

1. Isolation of Human Platelets (Source of PDE5):

A standardized protocol is utilized to isolate human platelets from whole blood, which serves as a rich source of PDE5.

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

  • Centrifugation: The blood is centrifuged at a low speed to separate the platelet-rich plasma (PRP) from red and white blood cells.

  • Platelet Pelleting: The PRP is then centrifuged at a higher speed to pellet the platelets.

  • Washing: The platelet pellet is washed to remove any remaining plasma proteins.

  • Resuspension: The final platelet pellet is resuspended in a suitable buffer for subsequent enzyme assays.

2. Phosphodiesterase Activity Assay:

A variety of commercially available assay kits and established protocols can be used to measure PDE activity. A common method is a two-step enzymatic assay:

  • Step 1: PDE Reaction: The isolated PDE enzyme (e.g., from human platelets for PDE5) is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the inhibitor (this compound). The PDE hydrolyzes the cyclic nucleotide to its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

  • Step 2: Detection: The amount of remaining cyclic nucleotide or the amount of 5'-monophosphate produced is quantified. This can be achieved through various detection methods, including:

    • Luminescence-based assays (e.g., PDE-Glo™ Assay): The remaining cAMP or cGMP is used in a subsequent reaction to deplete ATP, and the remaining ATP is detected using a luciferase-luciferin reaction, where the light output is inversely proportional to the PDE activity.

    • Colorimetric assays: The 5'-monophosphate product is further acted upon by a phosphatase to release inorganic phosphate, which is then detected using a colorimetric reagent.

    • Radiometric assays: A radiolabeled substrate (e.g., [3H]-cGMP) is used, and the separation and quantification of the radiolabeled product provide a measure of enzyme activity.

3. IC50 Determination:

The data obtained from the PDE activity assay is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing PDE inhibitors.

cluster_0 cGMP Signaling Pathway GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC NO PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE5->GMP Hydrolysis Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response This compound This compound This compound->PDE5 Inhibition

Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.

cluster_1 Experimental Workflow for PDE Inhibitor Profiling Start Start: Obtain Test Compound (this compound) Prepare_Reagents Prepare Reagents: PDE Enzymes (PDE1-11), Substrates (cAMP/cGMP), Buffers, Detection Reagents Start->Prepare_Reagents Assay_Setup Assay Setup: Incubate PDE enzyme with substrate and varying concentrations of this compound Prepare_Reagents->Assay_Setup Measurement Measure PDE Activity: (Luminescence, Colorimetric, etc.) Assay_Setup->Measurement Data_Analysis Data Analysis: Calculate % Inhibition Measurement->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.